molecular formula C13H11BFNO3 B1387959 (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid CAS No. 874288-40-1

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387959
CAS No.: 874288-40-1
M. Wt: 259.04 g/mol
InChI Key: FVSONGWHQODJHA-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H11BFNO3 and its molecular weight is 259.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-fluoro-4-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSONGWHQODJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660188
Record name [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid
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Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-40-1
Record name B-[3-Fluoro-4-[(phenylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00660188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Data for (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid, with the CAS Number 874288-40-1, is an organoboron compound of significant interest in medicinal chemistry and drug development.[1] Its structural complexity, featuring a fluorinated phenyl ring coupled with a phenylcarbamoyl moiety and a boronic acid functional group, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, crucial for the structural elucidation and purity assessment of this important molecule.

The strategic placement of a fluorine atom and a phenylcarbamoyl group on the phenylboronic acid scaffold can significantly influence its chemical reactivity and biological activity. Understanding the precise three-dimensional arrangement and electronic properties through spectroscopic methods is therefore paramount for its application in areas such as targeted therapies and the synthesis of complex organic molecules.[1]

Molecular Structure and Key Physicochemical Properties

The molecular formula for this compound is C₁₃H₁₁BFNO₃.[1] The molecule's geometry is characterized by a trigonal planar boronic acid group attached to a substituted phenyl ring. The presence of the fluorine atom and the phenylcarbamoyl group introduces specific steric and electronic effects that are reflected in its spectroscopic signatures.

PropertyValue/InformationSource
CAS Number 874288-40-1[1]
Molecular Formula C₁₃H₁₁BFNO₃[1]
IUPAC Name This compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the local electronic environments of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of boronic acids is critical, as these compounds can form boroxines (anhydrides) which can complicate spectral interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) is often a good choice as it can break up boroxine trimers that may have formed. Be aware that the use of a protic solvent like methanol will lead to the exchange of the acidic B(OH)₂ and N-H protons, causing their signals to broaden or disappear from the spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe these exchangeable protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically adequate.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: This is a highly sensitive nucleus, and spectra can be acquired relatively quickly. A simple pulse-and-acquire experiment is usually sufficient.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in Deuterated Solvent (e.g., CD3OD or DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR Analyze Protons C13_NMR ¹³C NMR Acquisition transfer->C13_NMR Analyze Carbons F19_NMR ¹⁹F NMR Acquisition transfer->F19_NMR Analyze Fluorine process Process Data (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process F19_NMR->process interpret Interpret Spectra (Chemical Shifts, Couplings, Integration) process->interpret structure Structure Elucidation interpret->structure

Figure 1: Workflow for NMR Spectroscopic Analysis.
¹H NMR Spectral Interpretation

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the amide proton. The aromatic region will be complex due to spin-spin coupling between protons and between protons and the fluorine atom.

Expected Chemical Shifts (δ) and Multiplicities:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
Phenyl-H (ortho to -NH)~7.6dJ(H,H) ≈ 8Protons on the aniline ring adjacent to the nitrogen.
Phenyl-H (meta to -NH)~7.3tJ(H,H) ≈ 8Protons on the aniline ring meta to the nitrogen.
Phenyl-H (para to -NH)~7.1tJ(H,H) ≈ 7Proton on the aniline ring para to the nitrogen.
Aromatic-H (ortho to -B(OH)₂)~7.8-8.0dJ(H,H) ≈ 8Deshielded due to proximity to the boronic acid and amide carbonyl.
Aromatic-H (meta to -B(OH)₂)~7.5-7.7ddJ(H,H) ≈ 8, J(H,F) ≈ 4-6Coupled to adjacent proton and the fluorine atom.
Aromatic-H (ortho to -F)~7.9-8.1tJ(H,H) ≈ 8Deshielded by the fluorine and the amide carbonyl.
B(OH)₂Broad singlet--Exchangeable protons, signal may be absent in CD₃OD.
N-H~10.0-10.5s-Downfield chemical shift characteristic of an amide proton. Signal may be absent in CD₃OD.[1]
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The signals for carbons bonded to fluorine will appear as doublets due to ¹J(C,F) coupling.

Expected Chemical Shifts (δ):

Carbon AssignmentExpected Chemical Shift (ppm)Multiplicity (due to C-F coupling)Rationale
C=O (Amide)~165SingletTypical chemical shift for an amide carbonyl carbon.
C-F~160-165Doublet (¹J(C,F) ≈ 240-260 Hz)Large one-bond coupling constant is characteristic.
C-B~130-135Doublet (²J(C,F) ≈ 20-30 Hz)The carbon directly attached to the boron atom.
Aromatic Carbons~115-140Singlets or Doublets (J(C,F) will vary)The remaining aromatic carbons will show a range of chemical shifts and may exhibit smaller C-F couplings.
¹⁹F NMR Spectral Interpretation

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring.

Expected Chemical Shift (δ):

  • A single peak is expected in the range of -110 to -120 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the solvent and the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

The "thin solid film" method is a common and effective technique for preparing solid samples for IR analysis.

Sample Preparation:

  • Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.

  • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Place the salt plate in the sample holder of the IR spectrometer.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure: Record a background spectrum of the clean salt plate. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition (FTIR) cluster_analysis Spectral Analysis dissolve Dissolve ~5 mg of Compound in Volatile Solvent deposit Deposit a Drop on a Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate background Record Background Spectrum sample Record Sample Spectrum evaporate->sample Analyze Sample background->sample process Process Data (Background Subtraction) sample->process interpret Interpret Spectrum (Peak Positions and Intensities) process->interpret identify Identify Functional Groups interpret->identify

Figure 2: Workflow for IR Spectroscopic Analysis.
IR Spectral Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Expected Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensityComments
~3200-3400O-H stretchBoronic acidBroad, StrongThis broad absorption is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[1]
~3300N-H stretchAmideMediumThe N-H stretching vibration of the secondary amide.
~3000-3100C-H stretchAromaticMediumCharacteristic C-H stretching of the aromatic rings.
~1650-1680C=O stretchAmide (Amide I band)StrongA strong, sharp peak indicative of the amide carbonyl group.[1]
~1510-1550N-H bendAmide (Amide II band)MediumBending vibration of the N-H bond coupled with C-N stretching.
~1450-1600C=C stretchAromaticMedium-StrongA series of peaks corresponding to the stretching of the carbon-carbon bonds in the aromatic rings.
~1000-1300C-F stretchAryl-FluorideStrongA strong absorption band confirming the presence of the fluorine substituent.[1]
~1300-1400B-O stretchBoronic acidStrongStretching vibration of the boron-oxygen bonds.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, offers precise information on the connectivity and electronic environment of the atoms, while IR spectroscopy confirms the presence of key functional groups. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound, facilitating its identification, purity assessment, and further investigation in various scientific disciplines. The combination of these spectroscopic techniques provides a self-validating system for the comprehensive analysis of this complex and important molecule.

References

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  • PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved January 26, 2026, from [Link]

  • Gómez, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2283.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry.
  • LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts.
  • Reddit. (2017, November 22).
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Sources

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid: A Scoping Review of Potential Biological Activities and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid, a structurally intriguing organoboron compound, stands at the confluence of two pharmacologically significant moieties: a substituted phenylcarbamoyl group and a boronic acid functional group. This combination portends a diverse range of biological activities, stemming from the established roles of boronic acids as potent enzyme inhibitors and the varied bioactivities of carbamoyl derivatives. This in-depth technical guide synthesizes the current, albeit nascent, understanding of this compound's potential therapeutic applications. We will delve into its chemical rationale, explore its likely mechanisms of action with a particular focus on anticancer and antiviral possibilities, and propose a novel hypothesis centered on the inhibition of Annexin A2 (ANXA2), a key player in cancer progression. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, detailed experimental protocols to investigate the promising biological landscape of this molecule.

Introduction: The Chemical Rationale of a Privileged Scaffold

The therapeutic potential of this compound, with the CAS number 874288-40-1, can be deconstructed by examining its constituent parts. Boronic acids have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry, most notably with the FDA approval of drugs like the proteasome inhibitor bortezomib.[1] Their unique ability to form reversible covalent bonds with the active site hydroxyl groups of serine proteases, or the threonine residue in the case of the proteasome, makes them formidable enzyme inhibitors.[2] The boron atom's empty p-orbital allows it to readily transition from a trigonal planar sp2 hybridization to a tetrahedral sp3 state upon interacting with a nucleophile, mimicking the transition state of substrate hydrolysis and leading to potent inhibition.[3]

The phenylcarbamoyl moiety, on the other hand, provides a versatile scaffold for tuning pharmacokinetic and pharmacodynamic properties. The presence of fluorine and the carbamoyl linkage can influence factors such as metabolic stability, membrane permeability, and protein-ligand interactions. The strategic placement of the fluoro group can also modulate the pKa of the boronic acid, potentially enhancing its activity at physiological pH.[4]

This guide will explore the synergistic potential of these two chemical features, focusing on the compound's promise as an anticancer and antiviral agent.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity: A Multi-pronged Approach

The initial indications from structurally related compounds suggest that this compound may exert its anticancer effects through several mechanisms.

2.1.1. Enzyme Inhibition: A Broad Spectrum of Possibilities

Boronic acid derivatives are known to inhibit a variety of enzymes crucial for cancer cell survival and proliferation.[5] These include:

  • Proteasome Inhibition: The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, including those that regulate the cell cycle and apoptosis. Inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately inducing cancer cell death.[6]

  • Serine Protease Inhibition: Many serine proteases are involved in cancer progression, including those in the coagulation cascade and matrix metalloproteinases (MMPs) that facilitate metastasis.

  • β-Lactamase Inhibition: While primarily associated with antibacterial activity, some β-lactamase inhibitors have shown off-target anticancer effects.[7][8]

The phenylcarbamoyl portion of the molecule can be rationally designed to confer selectivity for specific enzyme targets.

2.1.2. Cell Cycle Arrest and Apoptosis Induction

Evidence from similar phenylboronic acid derivatives suggests a strong possibility of cell cycle disruption.[9] For instance, some derivatives have been shown to induce G2/M phase arrest in ovarian cancer cells.[9] This is often a consequence of inhibiting key cell cycle regulators or inducing DNA damage. The ultimate fate of a cancer cell following treatment is often apoptosis, or programmed cell death. The ability of this compound to induce apoptosis is a critical area for investigation.

A Novel Hypothesis: Targeting Annexin A2 (ANXA2)

A compelling, yet unexplored, avenue for the anticancer activity of this compound is the potential inhibition of Annexin A2 (ANXA2). ANXA2 is a calcium-dependent phospholipid-binding protein that is frequently overexpressed in a wide range of cancers.[2][10] Its upregulation is correlated with poor prognosis and is known to play a pivotal role in multiple aspects of cancer progression, including:

  • Cell Proliferation and Survival: ANXA2 can promote cell proliferation by regulating DNA synthesis and activating signaling pathways such as NF-κB and β-catenin.[2]

  • Invasion and Metastasis: ANXA2 facilitates the breakdown of the extracellular matrix and promotes cell migration.[11]

  • Angiogenesis: It is involved in the formation of new blood vessels that supply tumors with nutrients.

  • Drug Resistance: High levels of ANXA2 have been linked to resistance to various chemotherapeutic agents.[10]

Given the established role of boronic acids as enzyme inhibitors and the critical functions of ANXA2 in cancer, we hypothesize that this compound may act as a novel inhibitor of ANXA2. The phenylcarbamoyl moiety could potentially bind to a specific pocket on the ANXA2 protein, positioning the boronic acid to interact with a key residue in a functional domain.

Signaling Pathways Involving ANXA2 in Cancer Progression

ANXA2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling tPA tPA ANXA2_p11 ANXA2-S100A10 Heterotetramer tPA->ANXA2_p11 Plasminogen Plasminogen Plasminogen->ANXA2_p11 Plasmin Plasmin ANXA2_p11->Plasmin Activation NF_kB NF-κB ANXA2_p11->NF_kB beta_Catenin β-Catenin ANXA2_p11->beta_Catenin STAT3 STAT3 ANXA2_p11->STAT3 JNK_cJun JNK/c-Jun ANXA2_p11->JNK_cJun Angiogenesis Angiogenesis ANXA2_p11->Angiogenesis Invasion Invasion Plasmin->Invasion Metastasis Metastasis Plasmin->Metastasis Src_Kinase Src Kinase Src_Kinase->ANXA2_p11 Phosphorylation Proliferation Proliferation NF_kB->Proliferation beta_Catenin->Proliferation STAT3->Proliferation JNK_cJun->Proliferation

Caption: ANXA2 signaling pathways in cancer.

Antiviral Activity: Targeting HIV Protease

Preliminary data on compounds with similar structures suggest a potential for HIV protease inhibition.[2] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into their functional components. Inhibition of this enzyme prevents the maturation of new, infectious virions. Boronic acids have been explored as HIV protease inhibitors, with the boronic acid moiety interacting with the catalytic aspartate residues in the enzyme's active site.[12]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

Synthesis of this compound

A plausible synthetic route can be adapted from methodologies for similar compounds.[13] A potential multi-step synthesis is outlined below:

Proposed Synthetic Pathway

synthesis_pathway Start 4-Bromo-2-fluoroaniline Step1 Acylation with Phenyl Isocyanate Start->Step1 Intermediate1 N-(4-Bromo-2-fluorophenyl) -N'-phenylurea Step1->Intermediate1 Step2 Palladium-catalyzed Borylation Intermediate1->Step2 Final_Product (3-Fluoro-4-(phenylcarbamoyl) -phenyl)boronic acid Step2->Final_Product

Caption: Proposed synthesis of the target compound.

In Vitro Anticancer Activity

3.2.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.[14][15][16]

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.2.2. Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of the compound on cell cycle progression.[1][17]

  • Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Enzyme Inhibition Assays

3.3.1. General Protease Inhibition Assay

This assay can be adapted for various proteases to screen for inhibitory activity.[18]

  • Principle: The cleavage of a substrate by a protease results in a measurable signal (e.g., fluorescence or color change). An inhibitor will reduce the rate of this reaction.

  • Protocol:

    • Prepare a reaction buffer specific to the protease of interest.

    • In a 96-well plate, add the protease and various concentrations of the boronic acid compound.

    • Pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a fluorogenic or chromogenic substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Evaluation of ANXA2 Inhibition

To test the hypothesis of ANXA2 inhibition, a multi-step experimental workflow is proposed:

Workflow for Investigating ANXA2 Inhibition

anxa2_workflow Start Hypothesis: Compound inhibits ANXA2 Step1 Molecular Docking (In Silico) Start->Step1 Step2 Surface Plasmon Resonance (SPR) (Binding Affinity) Step1->Step2 Predicts Binding Step3 Western Blot Analysis (Downstream Signaling) Step2->Step3 Confirms Binding Step4 Cell Migration/Invasion Assay (Functional Effect) Step3->Step4 Shows Pathway Modulation Conclusion Confirmation of ANXA2 Inhibition Step4->Conclusion Demonstrates Functional Impact

Caption: Experimental workflow to validate ANXA2 inhibition.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast[Experimental Value]
A549Lung[Experimental Value]
U87Glioblastoma[Experimental Value]
HCT116Colon[Experimental Value]

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after Treatment

Treatment% G0/G1% S% G2/M
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
Compound (IC50)[Experimental Value][Experimental Value][Experimental Value]

Conclusion and Future Directions

This compound is a compound of significant interest at the forefront of medicinal chemistry. Its potential to act as a multi-faceted agent against cancer and viral diseases warrants a thorough and systematic investigation. The proposed hypothesis of ANXA2 inhibition presents a novel and exciting avenue for targeted cancer therapy. The experimental protocols outlined in this guide provide a robust framework for elucidating the biological activities and mechanisms of action of this promising molecule. Future research should focus on in vivo studies to assess its efficacy and safety in animal models, as well as lead optimization to enhance its potency and selectivity. The exploration of this and similar boronic acid derivatives could pave the way for a new generation of targeted therapeutics.

References

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  • PubMed. (2025). Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells. Retrieved from [Link]

  • PLOS. (2020). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. Retrieved from [Link]

  • Google Patents. (2020). A kind of synthetic process improvement of 3,4,5-trifluorophenol. CN110981699A.
  • MDPI. (2022). Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. Retrieved from [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • PubMed Central. (2019). Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Retrieved from [Link]

  • PubMed Central. (2018). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Retrieved from [Link]

  • MDPI. (2024). Harnessing Postbiotics to Boost Chemotherapy: N-Acetylcysteine and Tetrahydro β-Carboline Carboxylic Acid as Potentiators in Pancreatic and Colorectal Cancer. Retrieved from [Link]

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Methodological & Application

Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling with (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid. The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura reaction stands out for its versatility, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed experimental procedure, an exploration of the underlying reaction principles, and critical insights into optimizing reaction parameters for this specific, functionalized boronic acid. We address the unique electronic and steric characteristics of the substrate to ensure a robust and reproducible methodology.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forges a C-C bond between an organoboron compound (like our target boronic acid) and an organic halide or triflate.[5][6] The process is driven by a palladium catalyst and proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational experimental design and troubleshooting.

The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻), transfers its organic group to the Pd(II) complex, displacing the halide.[7][8] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration out1 Ar¹-Ar² (Product) reductive_elimination->out1 in1 Ar¹-X in1->oxidative_addition in2 Ar²-B(OH)₃⁻ (from Ar²-B(OH)₂ + Base) in2->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: this compound

This specific boronic acid possesses distinct features that influence its reactivity. The ortho-fluoro substituent is electron-withdrawing, which can impact the nucleophilicity of the boronic acid. The relatively bulky ortho-phenylcarbamoyl group may introduce steric hindrance that needs to be considered when selecting the catalyst and ligands.

PropertyValue
Chemical Formula C₁₃H₁₁BFNO₃
Molar Mass 259.05 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like Dioxane, THF, DMF
Storage Store under inert gas, refrigerated (2-8°C)

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Boronic acids can be prone to protodeboronation, especially under harsh conditions or prolonged storage.[4]

Optimized Protocol for C-C Bond Formation

This protocol details the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound259.05311 mg1.21.2
Aryl Bromide (Ar-Br)(Varies)(Varies)1.01.0
Pd(PPh₃)₄ (Tetrakis)1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure

Experimental_Workflow setup 1. Reaction Setup - Add solids to Schlenk flask - Seal and purge with N₂/Ar solvents 2. Add Solvents - Add degassed dioxane - Add degassed water setup->solvents reaction 3. Reaction - Heat to 90°C - Stir for 4-12 hours solvents->reaction monitoring 4. Monitor Progress - TLC or LC-MS analysis reaction->monitoring Periodically monitoring->reaction Continue if incomplete workup 5. Work-up - Cool to RT - Dilute with water & EtOAc - Separate layers monitoring->workup Upon completion purify 6. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purify analyze 7. Characterization - NMR, MS, etc. purify->analyze

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can promote undesired homocoupling of the boronic acid.[9]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The use of an aqueous co-solvent is common to dissolve the inorganic base and facilitate the reaction.[5][10]

  • Heating and Stirring: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots from the reaction mixture periodically (e.g., every 2 hours) until the starting aryl bromide is consumed. A typical reaction time is 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.

Key Experimental Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.[1] The combination of catalyst, ligand, base, and solvent can significantly affect reaction yield and selectivity.[1]

  • Choice of Catalyst & Ligand: While Pd(PPh₃)₄ is a robust and common choice, electron-deficient or sterically hindered substrates may benefit from more specialized catalyst systems.[11] For challenging couplings, consider using catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote the oxidative addition and reductive elimination steps.[12]

  • Choice of Base: The base is essential for activating the boronic acid to form the reactive boronate species.[7] Potassium carbonate (K₂CO₃) is a good starting point. For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[10] If base-labile functional groups are present, milder bases like potassium fluoride (KF) can be employed.[8]

  • Choice of Solvent: The solvent system must be able to dissolve the organic reactants while also facilitating the action of the inorganic base.[9] Dioxane/water and Toluene/water are common biphasic systems that work well for a broad range of substrates.[5] Anhydrous conditions are also possible but require different base/solvent combinations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere.3. Base is not strong enough.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation 1. Reaction temperature is too high.2. Reaction time is too long.3. Presence of excess water or acidic impurities.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use carefully dried solvents and high-purity reagents.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling.1. Improve the degassing and inerting procedure.2. Screen different palladium catalysts and ligands.
Difficulty in Purification 1. Formation of closely-eluting byproducts.2. Residual palladium in the product.1. Optimize reaction conditions to improve selectivity.2. Consider a post-purification wash with a palladium scavenger.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube,
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry,
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry,
  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. The Journal of Organic Chemistry,
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs,
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. PubMed Central,
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals,
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES,
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction. PubMed Central,
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal,
  • C-C Bond Forming Reagents. Sigma-Aldrich,
  • A novel protocol for the one-pot boryl
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions. Journal of the American Chemical Society,
  • Suzuki Coupling. Organic Chemistry Portal,
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances,

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Boronic Acids: Versatile Building Blocks in Pharmaceutical Development - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of Boron in Medicinal Chemistry

Historically, boron-containing compounds were often viewed with skepticism in medicinal chemistry, primarily due to a perceived notion of toxicity.[1][2][3] This perspective has been thoroughly demystified over the past few decades, catalyzed by the landmark approval of bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma.[1][4] This event marked a paradigm shift, igniting a surge of interest in boronic acids and their derivatives as indispensable tools in drug discovery and development.[1][2][3][5]

Boronic acids, characterized by the R-B(OH)₂ functional group, possess a unique and advantageous set of properties that make them highly attractive for pharmaceutical applications.[6][7] Their stability, ease of synthesis, and generally low toxicity are key attributes.[1] Furthermore, the Lewis acidic nature of the boron atom allows for reversible covalent interactions with diols, a feature that has been ingeniously exploited in the design of sensors and drug delivery systems.[7] The versatility of boronic acids is further underscored by their critical role as building blocks in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.[1][8] These reactions have become mainstays in the synthesis of complex organic molecules, including a multitude of pharmaceutical agents.[9][10]

This guide provides an in-depth exploration of the applications of boronic acids in pharmaceutical development, offering both the theoretical underpinnings and practical, field-proven protocols for their use.

I. Boronic Acids as Key Building Blocks in Cross-Coupling Reactions

The ability to efficiently construct molecular complexity is a cornerstone of medicinal chemistry. Boronic acids have emerged as essential reagents in this endeavor, primarily through their participation in palladium- and copper-catalyzed cross-coupling reactions.[11][12]

A. The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[13][9] Its discovery was a monumental achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[13] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[13][11][12]

Causality in Experimental Choices: The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle.

  • Palladium Catalyst: The choice of palladium source and its associated ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern drug discovery often employs more sophisticated systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands.[14] These advanced ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically hindered or electron-rich substrates.[14]

  • Base: The base is not merely a proton scavenger; it is essential for the activation of the boronic acid.[15] It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[15] The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly influence reaction rates and yields, and must be compatible with the functional groups present in the substrates.[15]

  • Solvent: A variety of organic solvents can be used, often in combination with water.[13] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[13] Common solvent systems include toluene/water, dioxane/water, and THF/water.[13]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent System (e.g., Toluene/Water) A->B C Degas Mixture (e.g., N2 sparging) B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp. & Quench F->G H Aqueous Workup (Extraction) G->H I Purify by Chromatography or Recrystallization H->I

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., toluene/water, 4:1 v/v).

  • Degassing: Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

B. The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[16] This reaction couples an aryl boronic acid with an amine or an alcohol.[16] A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air, making it operationally simpler than many palladium-catalyzed reactions.[6][16]

Causality in Experimental Choices:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst.[6] The reaction can be run with either stoichiometric or catalytic amounts of the copper source.[6]

  • Oxidant: The reaction is an oxidative coupling, and molecular oxygen from the air often serves as the terminal oxidant, reoxidizing Cu(I) to the active Cu(II) species.[6]

  • Ligand/Additives: While some Chan-Lam couplings proceed without a ligand, the addition of a ligand such as pyridine or the use of additives like myristic acid can significantly improve reaction efficiency and substrate scope.[6]

  • Solvent: Dichloromethane (DCM) and methanol are common solvents for this transformation.[17]

Experimental Workflow: Chan-Lam Coupling

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification A Combine Amine/Alcohol, Boronic Acid, and Copper Catalyst B Add Solvent (e.g., DCM) A->B C Add Ligand/Additive (if required) B->C D Stir at Room Temp. (or heat if necessary) C->D E Expose to Air (for oxidation) D->E F Monitor Progress (TLC, LC-MS) E->F G Filter through Celite to remove copper salts F->G H Aqueous Workup (Extraction) G->H I Purify by Chromatography H->I

Caption: A generalized workflow for a typical Chan-Lam cross-coupling reaction.

Protocol 2: General Procedure for Chan-Lam N-Arylation

  • Reaction Setup: To a round-bottom flask, add the amine (1.0 equiv), aryl boronic acid (1.5-2.0 equiv), and copper(II) acetate (1.0-2.0 equiv).

  • Solvent and Additives: Add the solvent (e.g., dichloromethane) and a base/ligand if required (e.g., pyridine, 2.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble copper salts.

  • Purification: Wash the filtrate with aqueous ammonia or a solution of EDTA to remove residual copper. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

II. Practical Considerations for Working with Boronic Acids

While powerful, the successful application of boronic acids requires an understanding of their inherent properties and potential challenges.

A. Synthesis and Purification

A vast library of boronic acids is commercially available.[11][12] However, for novel structures, synthesis is often necessary. Common synthetic routes include the reaction of organolithium or Grignard reagents with trialkyl borates, followed by acidic hydrolysis.[18]

Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration.[13] Common purification techniques include:

  • Recrystallization: Effective for solid boronic acids.[16]

  • Acid-Base Extraction: Boronic acids can be converted to their boronate salts with a base, extracted into an aqueous layer to remove non-acidic impurities, and then re-protonated with acid to recover the purified boronic acid.[16][17]

  • Chromatography: While possible, chromatography on silica gel can sometimes lead to decomposition. Using a silica gel treated with a small amount of acid or employing a less acidic stationary phase like alumina can be beneficial.

B. Stability and Handling: The Role of Protecting Groups

A significant challenge in working with boronic acids is their potential for protodeboronation, a side reaction where the C-B bond is cleaved, particularly under acidic or basic conditions.[2] This is a common reason for low yields in cross-coupling reactions.[2][13] To mitigate this, boronic acids are often converted to more stable boronate esters.[13]

  • Pinacol Esters: These are the most widely used protecting groups for boronic acids.[5] They are generally stable to chromatography and can often be used directly in Suzuki-Miyaura couplings.[5]

  • MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions, allowing for the sequential, controlled reaction of multiple C-B bonds in a molecule.[5]

  • Trifluoroborate Salts (R-BF₃K): These salts are highly crystalline, air-stable solids that are often easier to handle and purify than the corresponding boronic acids. They are also less prone to protodeboronation.

Table 1: Comparison of Common Boronic Acid Protecting Groups

Protecting GroupStructureKey AdvantagesKey Disadvantages
Pinacol Ester R-B(O-C(CH₃)₂-C(CH₃)₂-O)Good stability, commercially available, often used directly in coupling.Can be difficult to hydrolyze back to the boronic acid.
MIDA Ester R-B(N(CH₃)(CH₂COO⁻)₂)Excellent stability, enables iterative cross-coupling.Preparation can be more involved.
Trifluoroborate Salt [R-BF₃]⁻K⁺Highly stable, crystalline solids, easy to handle.Requires activation (e.g., with a base) for coupling.
C. Troubleshooting Common Issues in Cross-Coupling Reactions

Even with well-established protocols, cross-coupling reactions can sometimes fail or give low yields. A systematic approach to troubleshooting is essential.

Table 2: Troubleshooting Guide for Suzuki-Miyaura and Chan-Lam Couplings

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (e.g., due to oxygen exposure).Ensure rigorous degassing of the reaction mixture and use fresh, high-quality catalyst.
Inefficient transmetalation.Optimize the base and solvent system. For Suzuki, ensure sufficient water is present.
Steric hindrance in substrates.Use a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands).
Protodeboronation Unstable boronic acid.Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Harsh reaction conditions.Use a milder base or lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen.Maintain a strict inert atmosphere.
Catalyst system promotes homocoupling.Screen different palladium catalysts and ligands.
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor by LC-MS to confirm.
Poor mixing in scaled-up reactions.Ensure adequate agitation, especially in heterogeneous mixtures.[1]

III. Boronic Acids as Pharmacophores and Probes

Beyond their role as synthetic intermediates, the boronic acid moiety itself can be a key pharmacophore, directly interacting with biological targets.

A. Enzyme Inhibition

The boron atom in a boronic acid is electrophilic and can form a reversible covalent bond with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of a serine residue.[7] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids potent inhibitors of serine proteases.[6]

Mechanism of Proteasome Inhibition by Bortezomib

Proteasome_Inhibition Proteasome 26S Proteasome N-terminal Threonine Catalytic Site Complex {Reversible Tetrahedral Complex | {Inhibited Proteasome}} Bortezomib {Bortezomib | {Boronic Acid Moiety}} Bortezomib->Proteasome:n Covalent Interaction Apoptosis Cellular Apoptosis Complex->Apoptosis Accumulation of Regulatory Proteins

Caption: Bortezomib's boronic acid forms a reversible covalent bond with the active site threonine of the 26S proteasome, leading to apoptosis.

This mechanism is central to the anticancer activity of bortezomib and ixazomib , which are dipeptidyl boronic acids that inhibit the proteasome, a key cellular machinery for protein degradation.[1][13] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[13]

Similarly, vaborbactam is a cyclic boronic acid that acts as a β-lactamase inhibitor.[1] It protects β-lactam antibiotics from degradation by bacterial enzymes, restoring their efficacy against resistant pathogens.[1]

Table 3: FDA-Approved Drugs Containing a Boronic Acid Moiety

Drug Name (Brand Name)Year of FDA ApprovalTherapeutic AreaMechanism of Action
Bortezomib (Velcade®)2003Multiple MyelomaReversible proteasome inhibitor[1][4][6]
Ixazomib (Ninlaro®)2015Multiple MyelomaReversible proteasome inhibitor[1][4]
Vaborbactam (in Vabomere®)2017Bacterial Infectionsβ-lactamase inhibitor[1][4]
Tavaborole (Kerydin®)2014OnychomycosisOxaborole antifungal
Crisaborole (Eucrisa®)2016Atopic DermatitisOxaborole phosphodiesterase 4 (PDE4) inhibitor
B. Chemical Biology and Sensing

The ability of boronic acids to reversibly bind to diols has been widely exploited in chemical biology for the development of sensors for carbohydrates.[19] This interaction can be coupled to a fluorescent reporter, allowing for the detection and quantification of sugars.[19] This has significant implications for diagnostics, particularly in the context of diabetes management. Boronic acid-based sensors are also being developed for the detection of other biologically important molecules, including reactive oxygen species (ROS).[20]

IV. Analytical Validation and Quality Control

Ensuring the purity and identity of boronic acids and their reaction products is critical in pharmaceutical development. A suite of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹¹B NMR is particularly useful for characterizing boronic acids and their derivatives, as the chemical shift is sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral).[21][22][23] Quantitative NMR (qNMR) can be a powerful tool for accurately determining the purity of boronic acid starting materials and final products.[21][23][24]

  • High-Performance Liquid Chromatography (HPLC) and LC-MS: These techniques are the workhorses for monitoring reaction progress and assessing the purity of intermediates and final compounds.[14][25][26] Developing a robust HPLC method is crucial for separating the desired product from starting materials, byproducts, and catalyst residues.

  • Safety and Handling: Palladium catalysts, especially on carbon, can be pyrophoric and should be handled with care in an inert atmosphere.[25] Boronic acids themselves are generally considered safe to handle with standard laboratory precautions, but specific safety data sheets should always be consulted.

Conclusion: An Enduring and Expanding Role

The journey of boronic acids from chemical curiosities to key components of life-saving medicines is a testament to the power of fundamental research in driving pharmaceutical innovation. Their versatility as synthetic building blocks, coupled with their unique ability to act as pharmacophores, ensures that boronic acids will continue to be a vital tool in the arsenal of medicinal chemists and drug development professionals. As our understanding of their chemistry and biology deepens, we can anticipate the emergence of new and even more sophisticated applications for these remarkable compounds in the quest for novel therapeutics.

References

  • Al-Rawashdeh, B., & Al-Tel, T. H. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(1), 1-25. [Link]

  • Singh, J., & Kumar, V. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(19), 5894. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2010). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Expert Opinion on Drug Discovery, 5(10), 967-987. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The virtues of boronic acid protecting groups in synthesis. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-catalyzed coupling of arylboronic acids and N-H containing compounds. Organic Letters, 3(13), 2077-2079. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • James, T. D., & Shinkai, S. (2002). Boronic acids in molecular self-assembly. In Molecular Self-Assembly: Organic versus Inorganic Approaches (pp. 117-153). Springer, Berlin, Heidelberg. [Link]

  • Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Richardson, P. G., Hideshima, T., & Anderson, K. C. (2003). Bortezomib (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers. Cancer Control, 10(5), 361-369. [Link]

  • Pandiyan, P., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatographic Science, 53(8), 1334-1341. [Link]

  • Cammidge, A. N., & Crepy, K. V. (2004). The Suzuki-Miyaura cross-coupling reaction: a personal perspective. Chemical Communications, (15), 1723-1736. [Link]

  • Chan, D. M., & Lam, P. Y. (2004). Copper promoted C-N and C-O bond cross-coupling with boronic acids and derivatives. In Boronic Acids (pp. 205-240). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Yamamoto, K., et al. (2021). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Organic Process Research & Development, 25(12), 2676-2683. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

  • Wrackmeyer, B. (2006). ¹¹B NMR spectroscopy of boronic acids and their derivatives. Annual Reports on NMR Spectroscopy, 58, 1-56. [Link]

  • Brewer, A. C., et al. (2019). Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling. Organic Process Research & Development, 23(7), 1484-1498. [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. (2019). Analyst, 144(1), 259-267. [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-pot synthesis of arylboronic acids and aryl trifluoroborates by Ir-catalyzed borylation of arenes. Organic Letters, 9(5), 757-760. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2023773118. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 8(12), 1083-1108. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Stanetty, C., & Schnürch, M. (2014). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 68(10), 698-702. [Link]

  • Noguchi, H., Hojo, K., & Suginome, M. (2007). Differentially Protected Benzenediboronic Acids: Divalent Cross-Coupling Modules for the Efficient Synthesis of Boron-Substituted Oligoarenes. Organic Letters, 9(20), 3861-3864. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with a MIDA boronate building block. Journal of the American Chemical Society, 131(40), 14495-14502. [Link]

  • Fernandes, G. F., Denny, W. A., & Dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804. [Link]

  • Garg, N. K. (2011). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 1(5), 735-742. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 349-357. [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Shaughnessy, K. H. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 20(9), 15588-15613. [Link]

  • Baker, S. J., Tomsho, J. W., & Benkovic, S. J. (2011). Boron-containing inhibitors of enzymes. Chemical Society Reviews, 40(8), 4237-4247. [Link]

  • Dong, V. M. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Angewandte Chemie International Edition, 53(45), 11970-11973. [Link]

  • Kappe, C. O. (2004). Microwave-assisted palladium-catalyzed cross-coupling reactions: generation of carbon–carbon bond. Accounts of Chemical Research, 37(3), 131-138. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Reactions with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields, particularly when using challenging aryl chloride substrates. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your reactions.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Suzuki reaction with an aryl chloride is not proceeding at all. What are the first things I should check?

A1: When a reaction fails to initiate, it's crucial to first rule out fundamental experimental errors before moving to more complex optimizations.

Initial Checklist:

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were purged with an inert gas.[1]

  • Reagent Quality:

    • Solvent: Ensure solvents are anhydrous, especially if using boronic esters that are sensitive to hydrolysis.

    • Base: Bases like K₂CO₃ or Cs₂CO₃ can be hygroscopic. Consider using freshly opened bottles or drying the base before use.

    • Boronic Acid/Ester: Boronic acids can degrade over time through protodeboronation or by forming boroxine anhydrides.[2] Assess the purity of your boronic acid, and consider using more stable boronic esters (like pinacol esters) or potassium trifluoroborate salts if degradation is suspected.[2]

  • Catalyst Activity: Ensure your palladium source and ligand are active. If the catalyst has been on the shelf for a while, consider using a fresh batch.

If these basic checks do not resolve the issue, the problem likely lies with the reaction conditions being insufficient to activate the C-Cl bond.

Q2: I'm observing very low conversion of my aryl chloride. How can I improve the catalytic activity?

A2: The primary hurdle with aryl chlorides is the high energy barrier of the oxidative addition step, where the C-Cl bond is broken and the aryl group is added to the palladium center.[3] The reactivity order of aryl halides is I > Br > OTf >> Cl.[3][4] To overcome this, the palladium catalyst must be highly active, which is almost entirely dictated by the choice of ligand.

Core Strategy: Enhance the Catalyst's Electron Density and Steric Bulk

Electron-rich and sterically hindered ligands are essential for activating aryl chlorides.[5][6] They promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can undergo oxidative addition with the inert C-Cl bond.[5]

Ligand ClassKey Characteristics & ExamplesRationale for Use with Aryl Chlorides
Buchwald-type Phosphines Electron-rich, bulky biaryl phosphines. Examples: SPhos, XPhos, RuPhos.These are often the first choice for challenging couplings. Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the difficult oxidative addition.[4][5]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, more electron-rich than most phosphines. Examples: IMes, IPr.NHCs form very stable and highly active palladium complexes that are excellent for activating aryl chlorides.[3][5][7] They can be generated in situ from their corresponding imidazolium salts.[3][7]
Specialized Phosphines Ligands designed for specific challenges. Example: cataCXium® PtB.This ligand has proven effective for aryl chlorides, even in the absence of a strong base.[8]

Troubleshooting Steps:

  • Switch to a More Advanced Ligand: If you are using a simple ligand like PPh₃, it is likely insufficient. Switch to a Buchwald-type ligand (e.g., SPhos) or an NHC ligand (e.g., IMes).

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be enough to drive a sluggish reaction to completion.

  • Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that incorporates one of the aforementioned ligands. These are often more stable and can provide more consistent results.

Frequently Asked Questions (FAQs)

Q3: Why are aryl chlorides so much less reactive than aryl bromides or iodides?

A3: The difference in reactivity lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br or C-I bonds. This makes the initial, and often rate-limiting, step of the catalytic cycle—oxidative addition—energetically unfavorable for aryl chlorides.[3] A highly electron-rich palladium center is required to donate enough electron density into the σ* orbital of the C-Cl bond to facilitate its cleavage.

G cluster_cycle Suzuki Catalytic Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oa + Ar-Cl pd_complex Ar-Pd(II)-Cl(L) oa->pd_complex tm Transmetallation pd_complex->tm + Ar'-B(OH)2 + Base ar_pd_ar Ar-Pd(II)-Ar'(L) tm->ar_pd_ar re Reductive Elimination ar_pd_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' Product re->product

Caption: The Suzuki catalytic cycle, highlighting the difficult oxidative addition step for aryl chlorides.

Q4: What is the role of the base, and how do I choose the right one?

A4: The base plays a critical role in the transmetallation step. It activates the organoboron species, making it more nucleophilic and capable of transferring its organic group to the palladium center.[4][7][9]

Mechanism of Base Action: The base reacts with the boronic acid to form a more reactive boronate "ate" complex.[4] This complex then facilitates the transfer of the aryl group to the palladium center.

Commonly Used Bases and Their Characteristics:

BaseStrengthSolubilityCommon Use Cases & Comments
K₂CO₃ ModerateSoluble in waterA common and cost-effective choice. Often used in aqueous solvent mixtures.[6][10]
Cs₂CO₃ StrongSoluble in organic solventsOften gives higher yields for difficult couplings due to its higher basicity and solubility in organic media.
K₃PO₄ StrongSoluble in waterA strong, non-nucleophilic base that is particularly effective for sterically hindered substrates.
KOt-Bu Very StrongSoluble in organic solventsA very strong base, useful for highly unreactive aryl chlorides, but may not be compatible with base-sensitive functional groups.

Selection Guide:

  • For electron-neutral or electron-poor aryl chlorides, K₂CO₃ or K₃PO₄ are excellent starting points.

  • For electron-rich (deactivated) aryl chlorides, a stronger base like Cs₂CO₃ or even KOt-Bu may be necessary.

  • Always use at least 2-3 equivalents of the base.

Q5: I'm seeing significant side products, such as dehalogenation and homo-coupling. What causes this and how can I prevent it?

A5: Side reactions are common when the desired cross-coupling is slow, giving alternative pathways time to occur.

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is converted to an arene (Ar-H instead of Ar-Ar'). It can happen if the palladium-aryl intermediate reacts with a hydride source in the reaction mixture (e.g., from the solvent or base) before transmetallation can occur.[2]

  • Homo-coupling: This results in the formation of biaryl products from the coupling of two identical partners (Ar-Ar or Ar'-Ar'). Boronic acid homo-coupling is a common issue.

Troubleshooting Workflow for Side Reactions:

G start Low Yield with Side Products Observed check_debor Is Boronic Acid Stable? (Check for Protodeboronation) start->check_debor use_ester Action: Use Pinacol Ester or K-Trifluoroborate Salt check_debor->use_ester No check_tm_rate Is Transmetallation Slow? (Leads to Dehalogenation) check_debor->check_tm_rate Yes use_ester->check_tm_rate increase_base Action: Use Stronger Base (e.g., K3PO4, Cs2CO3) check_tm_rate->increase_base Yes check_oa_rate Is Oxidative Addition Slow? check_tm_rate->check_oa_rate No increase_temp Action: Increase Temperature (within solvent limits) increase_base->increase_temp increase_base->check_oa_rate increase_temp->check_oa_rate change_ligand Action: Use More Active Ligand (e.g., SPhos, NHC) check_oa_rate->change_ligand Yes end Improved Yield check_oa_rate->end No change_ligand->end

Caption: A systematic workflow for troubleshooting common side reactions in Suzuki couplings.

Experimental Protocol: General Procedure for a Challenging Aryl Chloride Coupling

This protocol provides a robust starting point for an unactivated or sterically hindered aryl chloride.

Reagents & Equipment:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) or Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Add the aryl chloride, arylboronic acid, K₃PO₄, palladium source, and SPhos ligand to the flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2015). Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. Request PDF. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Improving the stability of (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this valuable synthetic building block in solution. As a substituted arylboronic acid, its utility in cross-coupling reactions and other synthetic transformations is critically dependent on its integrity in the reaction medium. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve stability issues, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing new, unexpected peaks in the HPLC analysis of my this compound solution. What are they?

A: The appearance of new peaks typically indicates degradation. The most common degradation products for arylboronic acids are the result of protodeboronation , oxidation , or the formation of boroxine anhydrides .

  • Protodeboronation Product: The boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. For your compound, this would be 3-fluoro-N-phenylbenzamide. This is a very common issue, especially under the basic conditions of Suzuki-Miyaura coupling reactions.[1][2]

  • Oxidation Product: The carbon-boron bond is oxidized to a carbon-oxygen bond, yielding the corresponding phenol: 2-fluoro-4-(phenylcarbamoyl)phenol. This can occur in the presence of air (oxygen) or other oxidizing agents.[3][4]

  • Boroxine: Boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. This is often a reversible process but can complicate analysis and reaction stoichiometry.

You can use LC-MS to identify these impurities by comparing their mass-to-charge ratios with the expected masses (see Troubleshooting Guide 1).

Q2: My Suzuki-Miyaura reaction using this compound is failing or giving very low yields. Could this be a stability issue?

A: Yes, this is a classic symptom of boronic acid instability. If the boronic acid degrades before or during the catalytic cycle, its concentration is depleted, leading to low yields. Protodeboronation is a frequent culprit in Suzuki reactions, as the conditions (base, palladium catalyst, elevated temperature) can promote this side reaction.[1][2] You may recover your coupling partner and see significant amounts of the protodeboronated byproduct, 3-fluoro-N-phenylbenzamide.

Q3: How should I prepare and store solutions of this compound to maximize stability?

A: For optimal stability, solutions should be prepared fresh for each experiment. If short-term storage is necessary:

  • Solvent: Use anhydrous, aprotic solvents (e.g., THF, 1,4-dioxane, acetonitrile).

  • Atmosphere: Prepare and store the solution under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Temperature: Store the solution at a low temperature (e.g., 2-8 °C).

  • Light: Protect the solution from light.

For long-term storage, it is highly recommended to convert the boronic acid into a more stable derivative, such as a MIDA boronate or a potassium trifluoroborate salt.[1][5]

Q4: Is it safe to use aqueous or protic solvents with my boronic acid?

A: While many cross-coupling reactions use aqueous bases or co-solvents, the presence of water can facilitate degradation pathways, particularly protodeboronation.[6] The stability in aqueous systems is highly pH-dependent.[7] If water is required, it should be degassed to remove dissolved oxygen, and the pH should be carefully controlled. For sensitive substrates, minimizing water content is advisable.

Troubleshooting Guide 1: Identifying the Degradation Pathway

This guide provides a systematic approach to identifying the cause of instability for your this compound solution.

Objective

To determine whether the observed instability is due to protodeboronation, oxidation, or boroxine formation using standard analytical techniques.

Experimental Protocol: Stability Monitoring
  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent system relevant to your experiment (e.g., 1,4-dioxane with 10% water).

  • Incubation: Aliquot the solution into several vials. Keep one vial as a T=0 reference. Expose the other vials to conditions that mimic your experimental setup (e.g., room temperature, 60 °C, exposure to air vs. inert atmosphere).

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 4, 8, 24 hours), take a sample from one of the vials for analysis.

  • Analytical Method: Analyze the samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • HPLC System: A standard C18 column is suitable.[8][9]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid or 10 mM ammonium acetate generally provides good separation.[9]

    • LC-MS: Use electrospray ionization (ESI) in both positive and negative modes to ensure detection of all species.

Data Interpretation

Compare the masses of any new peaks observed in your LC-MS analysis with the theoretical masses of the parent compound and its potential degradation products.

Compound NameMolecular FormulaExact Mass [M+H]⁺Exact Mass [M-H]⁻Degradation Pathway
This compound C₁₃H₁₁BFNO₃258.0792256.0636Parent Compound
3-Fluoro-N-phenylbenzamideC₁₃H₁₀FNO216.0819214.0663Protodeboronation
2-Fluoro-4-(phenylcarbamoyl)phenolC₁₃H₁₀FNO₂232.0768230.0612Oxidation
Boroxine of Parent CompoundC₃₉H₂₇B₃F₃N₃O₆720.2078N/ADehydration
Logical Workflow for Degradation Analysis

The following diagram outlines the decision-making process for identifying the primary degradation route.

degradation_workflow start Start: Observe Instability (New HPLC Peaks) run_lcms Perform LC-MS Analysis on Degraded Sample start->run_lcms check_mass Identify Mass of Major Degradation Product run_lcms->check_mass protodeboronation Pathway: Protodeboronation (Mass ≈ 215 Da) check_mass->protodeboronation Mass = 215? oxidation Pathway: Oxidation (Mass ≈ 231 Da) check_mass->oxidation Mass = 231? boroxine Pathway: Boroxine Formation (Mass ≈ 719 Da) check_mass->boroxine Mass = 719? goto_guide2 Go to Troubleshooting Guide 2: Mitigating Protodeboronation protodeboronation->goto_guide2 goto_guide3 Go to Troubleshooting Guide 3: Preventing Oxidation oxidation->goto_guide3 goto_guide4 Go to Troubleshooting Guide 4: Managing Boroxine Formation boroxine->goto_guide4

Caption: Workflow for identifying boronic acid degradation pathways.

Troubleshooting Guide 2: Advanced Stabilization Strategies

Once a degradation pathway is identified, specific measures can be taken to enhance the stability of this compound. The most robust strategy is to convert the boronic acid into a more stable derivative for storage and handling, releasing the active boronic acid in situ during the reaction.

Strategy 1: Conversion to an Air-Stable MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are unreactive under standard Suzuki-Miyaura conditions until a slow-release of the corresponding boronic acid is triggered by a mild aqueous base.[5] This makes them ideal for managing the stability of sensitive boronic acids.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv) in dimethylformamide (DMF).

  • Dehydration: Heat the mixture to 80-100 °C under vacuum for 2-4 hours to remove water azeotropically.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates. If not, carefully add a non-polar solvent like diethyl ether or hexanes to induce precipitation.

  • Purification: Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum. The resulting MIDA boronate is a benchtop-stable solid.

  • Usage in Cross-Coupling: To use the MIDA boronate in a Suzuki reaction, simply add it to the reaction mixture along with a mild aqueous base (e.g., K₃PO₄ in a THF/water mixture). The base will slowly hydrolyze the MIDA ester, releasing the boronic acid for the catalytic cycle.

Strategy 2: Conversion to a Potassium Trifluoroborate Salt (ArBF₃K)

Potassium aryltrifluoroborates are also highly stable, crystalline solids that are less prone to protodeboronation than the corresponding boronic acids.[1]

  • Dissolution: Dissolve this compound (1.0 equiv) in methanol.

  • Salt Formation: Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv).

  • Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate from the solution. The reaction may require cooling in an ice bath to maximize precipitation.

  • Isolation: Collect the solid by filtration, wash with cold methanol and then diethyl ether, and dry under vacuum.

Stabilization Strategy Workflow

The following diagram illustrates the conversion of the unstable boronic acid to more stable forms.

stabilization_workflow cluster_equilibrium In Solution (Unstable) cluster_stable Benchtop-Stable Derivatives boronic_acid (Ar-B(OH)₂) Boronic Acid (Reactive Monomer) boroxine (ArBO)₃ Boroxine (Less Reactive Trimer) boronic_acid->boroxine - H₂O mida_boronate MIDA Boronate (Highly Stable) boronic_acid->mida_boronate + MIDA, Δ, -H₂O trifluoroborate Potassium Trifluoroborate (Highly Stable) boronic_acid->trifluoroborate + KHF₂ mida_boronate->boronic_acid Slow Release: Aq. Base in Reaction trifluoroborate->boronic_acid Release: Base/Lewis Acid in Reaction

Caption: Conversion pathways from boronic acid to stable derivatives.

Summary of Stabilization Strategies

StrategyPrimary AdvantageConsiderationsBest For
pH & Solvent Control Simple to implement for immediate use.May not be sufficient for highly unstable compounds or long reaction times.Quick reactions where the boronic acid shows moderate instability.
Inert Atmosphere/Degassing Effectively prevents oxidative degradation.Does not prevent protodeboronation or boroxine formation. Standard lab practice.All experiments involving boronic acids.
Conversion to MIDA Boronate Excellent stability; allows for slow, controlled release of the boronic acid.[5]Requires an additional synthetic step. Release kinetics can be condition-dependent.Unstable boronic acids (heterocyclic, vinyl) in complex syntheses.
Conversion to ArBF₃K Salt High stability against protodeboronation and oxidation.[1]Requires an additional synthetic step. May require specific conditions for coupling.When protodeboronation is the primary and severe degradation pathway.
Conversion to Pinacol Ester Good stability improvement over the free boronic acid.Can be less reactive in some cross-coupling reactions; requires hydrolysis.[2][10]General improvement of stability for storage and handling.

By understanding the degradation pathways and implementing these stabilization and troubleshooting strategies, researchers can significantly improve the reliability of experiments involving this compound, leading to more consistent and successful synthetic outcomes.

References

  • Couto, N., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(10), 1039. Available at: [Link]

  • Bădoiu, A. S., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 23(21), 13532. Available at: [Link]

  • Gonzales, N. R., & Nummy, L. J. (2009). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 75(11), 3592–3598. Available at: [Link]

  • Reddit user discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. (Note: While not a peer-reviewed source, this reflects real-world challenges faced by chemists). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Boron. NCBI Bookshelf. Available at: [Link]

  • Friedman, S., Pace, B., & Pizer, R. (1974). Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society, 96(17), 5381–5384. Available at: [Link]

  • Dowlut, M., & Hall, D. G. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 71(12), 4679–4682. Available at: [Link]

  • Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(22), 7040–7053. Available at: [Link]

  • Li, M., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). RSC Advances, 13, 16147-16157. Available at: [Link]

  • Chen, Y.-C., et al. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 27(19), 6292. Available at: [Link]

  • McCarthy, S. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Badone, D., & Guzzi, U. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 63(13), 4154–4158. Available at: [Link]

  • Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(12), 3020–3022. Available at: [Link]

  • Wulandari, P. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis, University of Groningen. Available at: [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks Blog. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020894118. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Nonferrous Metals Society of China, 28(10), 2133-2140. Available at: [Link]

  • Farhat, A., et al. (2013). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 310, 9-17. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Angewandte Chemie International Edition, 41(11), 1945-1949. Available at: [Link]

  • Matera, C., et al. (2020). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 22(19), 7479–7483. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-3. Available at: [Link]

  • De La Rosa, V. R., & Wuest, F. (2023). Boronic Acids in Radiopharmaceutical Sciences. Molecules, 28(3), 1146. Available at: [Link]

  • Denisco Chemicals Pvt. Ltd. (n.d.). 3 Fluoro 4 Methylcarbamoyl Phenylboronic Acid. IndiaMART. Available at: [Link]

  • Dowlut, M., & Hall, D. G. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 71(12), 4679-4682. Available at: [Link]

  • Sridhar, M., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6, 853-859. Available at: [Link]

  • Graham, B. J., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. (Preprint). Available at: [Link]

Sources

Technical Support Center: Managing Dehalogenation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with a common but often problematic side reaction: dehalogenation (or hydrodehalogenation). Our goal is to provide you with a deep, mechanistically-grounded understanding of why dehalogenation occurs and to offer actionable, field-proven strategies to mitigate it, ensuring the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - The Quick Guide

Q1: What is dehalogenation in the context of a Suzuki reaction?

Dehalogenation is a side reaction where the aryl halide (Ar-X) starting material is converted into an arene (Ar-H) instead of the desired biaryl product (Ar-Ar'). This occurs when the palladium intermediate, which should proceed to couple with the boronic acid, instead reacts with a hydride source and undergoes reductive elimination to release the undesired Ar-H byproduct.[1]

Q2: I'm seeing a significant amount of Ar-H byproduct. What are the most likely causes?

The formation of a dehalogenated byproduct can typically be traced back to several key factors:

  • Presence of a Hydride Source: The palladium complex, after oxidative addition into the Ar-X bond, may react with a hydride source in the reaction mixture. Common sources include amine bases, alcoholic solvents, or even trace amounts of water.[1]

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of it undergoing a side reaction like dehalogenation.

  • Reaction Conditions: High temperatures, overly strong bases, or suboptimal ligand choice can accelerate the rate of dehalogenation relative to the desired coupling.

Q3: Which class of ligands is best for minimizing dehalogenation?

Modern phosphine ligands that are both electron-rich and sterically bulky are highly effective at minimizing dehalogenation.[2][3]

  • Electron-rich ligands (like those with alkyl groups instead of aryl groups on the phosphorus) increase the electron density on the palladium center. This facilitates the initial oxidative addition step and promotes the final, desired reductive elimination of the product.[1][2][3]

  • Bulky ligands (such as those with large substituents like tert-butyl groups) create steric hindrance that favors the reductive elimination of the bulky Ar-Ar' product over the smaller Ar-H byproduct.[1][2][3]

  • Examples include the Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), which have shown high efficacy in suppressing dehalogenation, even with challenging substrates like aryl chlorides.[2][4][5]

Q4: How does my choice of base impact this side reaction?

The base plays a crucial role in activating the boronic acid for transmetalation.[4][6] However, a base that is too strong or improperly chosen can promote dehalogenation.

  • Strong inorganic bases like NaOH or KOH can sometimes accelerate dehalogenation, especially at high temperatures.

  • Weaker bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are often preferred as they are effective in promoting the Suzuki coupling while minimizing side reactions.[4] The choice is highly substrate-dependent, and screening may be necessary.

Q5: Can the reaction temperature be optimized to prevent dehalogenation?

Yes. Dehalogenation pathways can have a different activation energy than the desired productive pathway. In many cases, running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly suppress the formation of the dehalogenated byproduct. If you are observing significant dehalogenation, consider reducing the reaction temperature.

Part 2: Deep Dive Troubleshooting & Protocols

Section 2.1: Understanding the Mechanism

To effectively troubleshoot, one must understand the competition between the productive Suzuki-Miyaura cycle and the off-cycle dehalogenation pathway.

The Productive Suzuki-Miyaura Catalytic Cycle

The desired reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states.[1]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(Ar')L2->Product Ar-Ar'

Caption: The productive Suzuki-Miyaura catalytic cycle.

The Competing Dehalogenation Pathway

Dehalogenation typically occurs from the Ar-Pd(II)(X)L2 intermediate, which is diverted from the main cycle. The primary mechanism involves the generation of a palladium-hydride species.[1][8]

Dehalogenation_Pathway Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (From Main Cycle) Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(H)L2 Hydride Transfer Byproduct Ar-H (Dehalogenated Byproduct) Ar-Pd(II)(H)L2->Byproduct Reductive Elimination Hydride_Source Hydride Source (e.g., Base, Solvent, H2O) Hydride_Source->Ar-Pd(II)(H)L2

Caption: The off-cycle dehalogenation pathway.

This side reaction is particularly problematic with electron-poor aryl halides (which undergo oxidative addition readily) or when the subsequent transmetalation step is kinetically slow.[1]

Section 2.2: Strategic Component Selection

Your choice of ligand and base is the most powerful tool for suppressing dehalogenation.

The Ligand's Role: A Comparative Overview

The evolution from simple phosphine ligands like PPh₃ to advanced biaryl phosphines has been a game-changer for challenging couplings.

Ligand TypeKey CharacteristicsPerformance vs. DehalogenationRationale
Triphenylphosphine (PPh₃) Simple, common, electronically neutral.Poor to Fair: Often allows significant dehalogenation, especially with aryl chlorides or bromides.Not electron-rich enough to sufficiently accelerate reductive elimination of the product.
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) Very electron-rich, bulky.Good: The high electron density on Pd promotes the desired reaction steps.[4]Increased electron density on the palladium center facilitates both oxidative addition and reductive elimination.[3]
Buchwald Ligands (e.g., XPhos, SPhos) Sterically demanding, electron-rich biaryl phosphines.Excellent: Specifically designed to promote rapid reductive elimination, outcompeting dehalogenation pathways.[2]The bulkiness of the ligand forces the Ar and Ar' groups into a conformation that favors their elimination to form the product.[2]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Excellent: Highly effective for coupling unactivated aryl chlorides and suppressing dehalogenation.[4][5]Form very stable bonds with palladium, creating robust catalysts that resist decomposition and side reactions.
The Base's Role: Finding the Sweet Spot

The ideal base is strong enough to facilitate transmetalation but not so aggressive that it promotes hydride formation or substrate degradation.

BaseClassCommon Use CaseDehalogenation Risk
NaOH, KOH, Alkoxides (e.g., NaOtBu) Strong, Hard BasesGeneral purpose, often in older protocols.High: Can readily generate hydride species, especially at elevated temperatures.[5]
K₂CO₃, Cs₂CO₃ Moderate, CarbonatesVersatile, widely used for aryl bromides and iodides.Moderate: Generally a safer choice than hydroxides. Cesium carbonate is often more effective due to its solubility.
K₃PO₄ Weak, PhosphateExcellent for sensitive substrates. Often the base of choice for minimizing dehalogenation.Low: Its moderate basicity and coordinating ability provide a good balance for efficient coupling without promoting side reactions.
Organic Bases (e.g., Et₃N, DIPEA) Amine BasesLess common; can act as hydride sources.High: Can be directly oxidized by the palladium complex to generate a Pd-H species.[1]
Section 2.3: Protocol - Screening Reaction Parameters to Minimize Dehalogenation

When faced with a persistent dehalogenation issue, a systematic screen is the most efficient path to a solution.

Objective: To identify a combination of ligand, base, and temperature that maximizes the yield of the desired coupled product while minimizing the Ar-H byproduct.

Methodology:

  • Setup: Arrange an array of small-scale reaction vials (e.g., 1-2 mL microwave vials) with stir bars.

  • Reagents:

    • Aryl Halide (Ar-X): 1.0 equiv

    • Boronic Acid/Ester (Ar'-BY₂): 1.5 equiv

    • Palladium Precatalyst: (e.g., Pd₂(dba)₃, 2 mol % Pd)

    • Ligand: (4.5 mol %, L:Pd ratio of ~2.25:1)

    • Base: 3.0 equiv

    • Solvent: (e.g., Dioxane, Toluene), ensure it is anhydrous and degassed.

  • Variable Screening Matrix (Example):

VialLigandBaseTemperature (°C)
1 P(t-Bu)₃K₂CO₃100
2 P(t-Bu)₃K₃PO₄100
3 XPhosK₂CO₃100
4 XPhos K₃PO₄ 100
5 XPhosK₃PO₄80
6 SPhosK₃PO₄100
  • Execution:

    • Under an inert atmosphere (N₂ or Ar), add the solid reagents to each vial.

    • Add the degassed solvent.

    • Seal the vials and place them in a pre-heated reaction block or oil bath.

    • Run the reactions for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, take an aliquot from each reaction.

    • Dilute and analyze by LC-MS or GC-MS to determine the ratio of product (Ar-Ar') to the dehalogenated byproduct (Ar-H).

    • The condition that provides the highest Product:Byproduct ratio is your optimized lead condition.

Part 3: Troubleshooting Workflow

If you are observing >10% dehalogenation, follow this logical troubleshooting workflow.

Troubleshooting_Workflow A Start: Dehalogenation >10% B Is your base a hydroxide or alkoxide? A->B C Switch to a weaker base (e.g., K3PO4 or K2CO3) B->C Yes D Is your ligand PPh3? B->D No C->D E Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, P(t-Bu)3) D->E Yes F Are you running at high temperature (>100°C)? D->F No E->F G Reduce temperature to 80°C and monitor conversion. F->G Yes H Are your solvent/reagents anhydrous? F->H No G->H I Use freshly dried/degassed solvent. Ensure boronic acid is dry. H->I No J Problem Resolved H->J Yes I->J

Caption: A step-by-step workflow for troubleshooting dehalogenation.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Czaplik, W. M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • OpenSourceMalaria/Series3. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Fairlamb, I. J., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Lima, C. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

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Technical Support Center: Troubleshooting Boronic Acid Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronic acid reagents. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with boronic acids in organic solvents. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid not dissolving in my reaction solvent?

A1: The solubility of boronic acids is often a complex issue stemming from their unique structure. Boronic acids possess both a nonpolar organic substituent (R-group) and a polar dihydroxyl (-B(OH)₂) group. This dual nature can lead to poor solubility in a wide range of solvents.[1] Furthermore, boronic acids have a propensity to form cyclic, trimeric anhydrides called boroxines through intermolecular dehydration, especially upon heating or in non-polar solvents.[2][3] These boroxines are often less soluble than the parent boronic acid, further complicating dissolution.[3]

The choice of solvent is critical. While some boronic acids are soluble in polar organic solvents like THF and DMSO, others may require specific solvent systems or additives to achieve the desired concentration.[4]

Q2: I've chosen a common solvent like THF, but the solubility is still poor. What is my next step?

A2: If a single solvent system is not effective, a co-solvent approach is a logical next step. The principle here is to create a solvent mixture with a polarity that is optimal for your specific boronic acid. For instance, adding a more polar solvent like water or a less polar solvent like toluene to your primary solvent can significantly improve solubility.

Expert Insight: The key is to strike a balance. Too much of a highly polar co-solvent might be incompatible with your reaction conditions (e.g., in Suzuki-Miyaura couplings where water can sometimes have complex effects). Conversely, an excess of a non-polar co-solvent can promote the formation of insoluble boroxines. A systematic screening of co-solvent ratios is often the most effective strategy.

Q3: Can the addition of a base improve the solubility of my boronic acid?

A3: Yes, the addition of a base is a very effective method for increasing the solubility of boronic acids. Boronic acids are Lewis acids and can accept a hydroxide ion (or other Lewis bases) to form a tetracoordinate boronate species (R-B(OH)₃⁻).[5][6] This anionic boronate is significantly more polar and, therefore, more soluble in polar solvents than the neutral trigonal boronic acid.[7]

Causality: The formation of the boronate complex disrupts the intermolecular hydrogen bonding and the equilibrium that leads to the formation of less soluble boroxines. This is a fundamental principle exploited in many palladium-catalyzed cross-coupling reactions, where a base is a required reagent not only for the catalytic cycle but also for solubilizing the boronic acid.[8]

Q4: Are there alternatives to using a strong base to improve solubility?

A4: For reactions that are sensitive to strong bases, there are several alternatives. One common strategy is the use of phase-transfer catalysts (PTCs). PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), can facilitate the transfer of the boronate species from a solid or aqueous phase into the organic reaction phase.[8][9] This is particularly useful in biphasic reaction systems. The PTC forms an ion pair with the boronate anion, and the lipophilic nature of the PTC cation allows this complex to dissolve in the organic solvent.[8]

Another approach is the in-situ or prior formation of a boronic ester. Boronic esters, especially those derived from diols like pinacol, are generally much more soluble in organic solvents than their corresponding boronic acids.[2][6]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to addressing persistent solubility issues.

Issue 1: Boronic Acid Precipitates Out of Solution Upon Heating
  • Underlying Cause: This is often a classic sign of boroxine formation. As the temperature increases, the rate of intermolecular dehydration to form the less soluble trimeric anhydride increases, leading to precipitation.

  • Troubleshooting Workflow:

    G start Precipitation on Heating strategy1 Strategy 1: Add a Base start->strategy1 strategy2 Strategy 2: Use a Co-solvent start->strategy2 strategy3 Strategy 3: Convert to Boronic Ester start->strategy3 protocol1 Protocol: Add 1.5-3.0 eq. of a suitable base (e.g., K₂CO₃, Cs₂CO₃) and observe for re-dissolution. strategy1->protocol1 protocol2 Protocol: Titrate in a polar co-solvent (e.g., water, DMF) until the solution becomes clear. strategy2->protocol2 protocol3 Protocol: Isolate the boronic acid and convert it to a pinacol ester before use. strategy3->protocol3

    Caption: Decision workflow for addressing precipitation upon heating.

Issue 2: Incomplete Dissolution in a Biphasic System
  • Underlying Cause: In biphasic systems, such as those often used in Suzuki-Miyaura couplings, poor partitioning of the boronic acid or its active boronate form into the organic phase can be a major hurdle.[10]

  • Troubleshooting Workflow:

    G start Incomplete Dissolution in Biphasic System strategy1 Strategy 1: Introduce a Phase-Transfer Catalyst (PTC) start->strategy1 strategy2 Strategy 2: Modify the Organic Solvent start->strategy2 protocol1 Protocol: Add 1-10 mol% of a PTC (e.g., TBAB, Aliquat 336). strategy1->protocol1 protocol2 Protocol: Screen more polar organic solvents (e.g., THF, 1,4-dioxane) that have some miscibility with water. strategy2->protocol2

    Caption: Troubleshooting poor solubility in biphasic reactions.

Data-Driven Solvent Selection

The choice of solvent is a critical first step in addressing solubility. The following table provides a general guide to the solubility of boronic acids in common organic solvents. Note that the actual solubility will be highly dependent on the specific structure of the boronic acid.

SolventPolarity IndexGeneral Solubility of Boronic AcidsComments
Water10.2Variable, generally low to moderateSolubility increases with the addition of a base.[7]
Dimethyl Sulfoxide (DMSO)7.2Generally GoodA good starting point for many boronic acids.[4]
N,N-Dimethylformamide (DMF)6.4Generally GoodSimilar to DMSO, a good polar aprotic solvent choice.
Tetrahydrofuran (THF)4.0ModerateWidely used, often in combination with water.[4]
Acetone5.1ModerateCan be effective, but its reactivity should be considered.
Dichloromethane (DCM)3.1Low to ModerateBetter for less polar boronic acids.[4]
Toluene2.4Generally PoorOften used in biphasic systems with a polar solvent.
Hexanes0.1InsolubleCan be used as an anti-solvent for precipitation.

Experimental Protocols

Protocol 1: In-Situ Solubilization with a Base

This protocol is suitable for reactions where a base is a component of the reaction mixture, such as the Suzuki-Miyaura coupling.

  • To a reaction vessel, add the boronic acid, the reaction substrate, and the palladium catalyst.

  • Add the chosen organic solvent (e.g., THF, 1,4-dioxane).

  • In a separate vessel, prepare a solution of the base (e.g., 2M aqueous K₂CO₃).

  • With vigorous stirring, add the aqueous base solution to the reaction mixture.

  • Observe the reaction mixture. The boronic acid should dissolve as the boronate species is formed. If solids remain, gentle heating (40-50 °C) can be applied.

Self-Validation: A clear, homogeneous solution (or a well-dispersed biphasic mixture) is an indicator of successful solubilization. If the reaction proceeds to give the desired product in good yield, this validates the chosen solubilization method.

Protocol 2: Conversion to a Pinacol Boronic Ester

This protocol is recommended when the boronic acid is exceptionally insoluble or when the reaction is sensitive to the presence of water or strong bases.

  • In a round-bottom flask, dissolve the boronic acid (1.0 eq.) in a suitable solvent (e.g., toluene or THF).

  • Add pinacol (1.1 eq.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The resulting pinacol boronic ester can often be used without further purification.

Self-Validation: The successful formation of the boronic ester can be confirmed by NMR spectroscopy (disappearance of the B(OH)₂ signal and appearance of the pinacol signals) and by its enhanced solubility in organic solvents.

References

  • Silva, M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Dennis G. Hall (Editor). (2011).
  • Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. AAPS Annual Meeting and Exposition.
  • Wikipedia. Boronic acid. Available at: [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Iancu, V., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences. Available at: [Link]

  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data.
  • Wang, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

  • Britton, J., et al. (2017). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Chemical Science.
  • Teci, M., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
  • Ishihara, K., & Yamamoto, H. (2017). Emergent Organoboron Acid Catalysts.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Botella, L., & Nájera, C. (2004). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Bakewell, C., et al. (2018). Design and discovery of boronic acid drugs.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • La-Posta, D., et al. (2023).
  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Das, B. C., et al. (2021). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Future Medicinal Chemistry.

Sources

Technical Support Center: Removal of Boron-Containing Impurities from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the removal of boron-containing impurities. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for common challenges encountered during the purification of reaction mixtures containing residual boronic acids, boronate esters, and related reagents.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the removal of boron-containing impurities.

Q1: What are the most common boron-containing impurities in organic synthesis?

A1: The most prevalent boron-containing impurities are unreacted boronic acids and their corresponding boronic esters (e.g., pinacol esters) used in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Other common impurities include boroxines (anhydrides of boronic acids) and various borate salts.

Q2: Why are boron-containing impurities often difficult to remove by standard silica gel chromatography?

A2: Boronic acids and their derivatives can be challenging to separate using standard silica gel chromatography due to several factors. They can interact strongly with the acidic silanol groups on the silica surface, leading to significant streaking and poor separation.[2][3] In some cases, the boronic acid may even decompose on the silica gel.[2]

Q3: What is the quickest way to remove a significant amount of boronic acid impurity from my reaction mixture?

A3: A simple and often effective first step is an aqueous basic wash (e.g., with 1M NaOH or KOH).[4][5] This converts the acidic boronic acid into its corresponding boronate salt, which is highly soluble in the aqueous phase and can be separated from the desired product in the organic layer.[4][5]

Q4: Are there any safety concerns associated with boron-containing reagents that necessitate their removal?

A4: Yes, some boron-containing reagents, such as bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA), have been identified as mutagenic impurities.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits on the acceptable levels of such impurities in active pharmaceutical ingredients (APIs).[1]

Q5: How can I detect and quantify the amount of boron impurity in my sample?

A5: Several analytical techniques can be used to detect and quantify boron impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the total boron content.[1][6] For speciating and quantifying different boron compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, sometimes requiring derivatization of the boron-containing species.[1]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the removal of boron-containing impurities.

Scenario 1: My boronic acid impurity is co-eluting with my product during silica gel chromatography.

Problem: You are attempting to purify your reaction product using standard silica gel chromatography, but the unreacted boronic acid is eluting with or very close to your desired compound, resulting in poor separation.

Probable Causes:

  • Polarity Similarity: The polarity of your product and the boronic acid impurity may be too similar for effective separation under the chosen solvent system.

  • Silica Gel Interaction: Boronic acids can interact with the silica gel, leading to band broadening and tailing, which can cause overlap with the product peak.[2]

Solutions:

Method 1: Acid-Base Extraction

This is often the most straightforward approach to remove acidic boronic acid impurities.

  • Step 1: Dissolution. Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Step 2: Basic Wash. Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5] This will convert the boronic acid into its water-soluble boronate salt.

  • Step 3: Separation. Separate the aqueous layer. Repeat the basic wash one or two more times to ensure complete removal of the boronic acid.

  • Step 4: Product Isolation. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Method 2: Modified Chromatography

If extraction is not feasible or incomplete, modifying your chromatographic conditions can improve separation.

  • Option A: Reverse-Phase Chromatography. If your compound is sufficiently non-polar, C18 reverse-phase chromatography can be effective, as the separation mechanism is based on hydrophobicity rather than polarity.[3]

  • Option B: Deactivated Silica Gel. You can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine or by using a solvent system containing a basic additive (e.g., 0.1-1% triethylamine or ammonia in your eluent).[7]

  • Option C: Alumina Chromatography. Neutral or basic alumina can be a good alternative to silica gel for the purification of compounds from acidic impurities like boronic acids.[7]

Scenario 2: I am struggling to remove a boronic ester impurity from my non-polar product.

Problem: You have a boronic ester (e.g., a pinacol ester) as a significant impurity in your reaction mixture, and its non-polar nature makes it difficult to separate from your desired non-polar product by chromatography.

Probable Causes:

  • Hydrophobicity: Boronic esters, particularly pinacol esters, are often non-polar and hydrophobic, leading to similar retention times as non-polar products on both normal and reverse-phase chromatography.

Solutions:

Method 1: Hydrolysis to the Boronic Acid followed by Extraction

This method converts the non-polar ester into a more easily removable acidic species.

  • Step 1: Hydrolysis. Dissolve the crude mixture in a suitable solvent (e.g., a mixture of THF and water). Add a mild acid (e.g., dilute HCl) and stir at room temperature or with gentle heating to hydrolyze the boronic ester to the corresponding boronic acid. Monitor the reaction by TLC or LC-MS to ensure complete conversion.

  • Step 2: Extraction. Once the hydrolysis is complete, proceed with the acid-base extraction protocol described in Scenario 1, Method 1 to remove the resulting boronic acid.

Method 2: Derivatization with Diethanolamine

This technique involves the formation of a crystalline adduct that can often be removed by filtration.[2][3]

  • Step 1: Adduct Formation. Dissolve the crude mixture in a non-polar solvent like diethyl ether or hexane. Add diethanolamine and stir. The boronic ester will undergo transesterification to form a diethanolamine boronate adduct, which is often insoluble and will precipitate out of the solution.[8]

  • Step 2: Filtration. Filter the mixture to remove the precipitated diethanolamine-boronate adduct.

  • Step 3: Product Isolation. Wash the filtrate with dilute acid and then brine, dry the organic layer, and concentrate to obtain the purified product.

Scenario 3: I need to remove trace amounts of boron impurities to meet regulatory requirements for an API.

Problem: Your active pharmaceutical ingredient (API) contains trace levels of boron impurities that must be removed to comply with strict regulatory limits (e.g., for mutagenic impurities).[1]

Probable Causes:

  • High Potency of API: Even small amounts of impurities can be significant in highly potent APIs.

  • Inefficiency of Bulk Removal Methods: Standard purification techniques like extraction and chromatography may not be sufficient to remove impurities to the parts-per-million (ppm) level.

Solutions:

Method 1: Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and bind specific types of impurities.

  • Step 1: Resin Selection. Choose a scavenger resin with functionality suitable for binding boronic acids or boronate esters. Resins containing diol groups (e.g., N-methyl-D-glucamine functionalized resins) are particularly effective at sequestering boron species.[9]

  • Step 2: Scavenging. Dissolve the API in a suitable solvent and add the scavenger resin. Stir the mixture for a sufficient time to allow for complete binding of the boron impurity. The optimal time and temperature should be determined experimentally.

  • Step 3: Removal and Isolation. Filter off the resin, wash it with fresh solvent, and combine the filtrates. Concentrate the solution to obtain the highly purified API.

Method 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from crystalline solids.[10]

  • Step 1: Solvent Screening. Identify a suitable solvent or solvent system in which your API has high solubility at elevated temperatures and low solubility at room temperature or below, while the boron impurity remains soluble at low temperatures.

  • Step 2: Recrystallization. Dissolve the impure API in the minimum amount of the hot solvent. Allow the solution to cool slowly to induce crystallization of the pure API.

  • Step 3: Isolation and Drying. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Part 3: In-Depth Technical Resources

Method Selection Guide: Choosing the Right Purification Strategy

The choice of purification method depends on the nature of your product, the type and amount of boron impurity, and the required final purity. The following workflow can guide your decision-making process.

Boron_Impurity_Removal start Crude Reaction Mixture with Boron Impurity is_acid Is the impurity a boronic acid? start->is_acid is_ester Is the impurity a boronic ester? is_acid->is_ester No acid_base_extraction Acid-Base Extraction is_acid->acid_base_extraction Yes hydrolysis Hydrolyze to Boronic Acid is_ester->hydrolysis Yes chromatography Chromatography (Normal/Reverse Phase, Alumina) is_ester->chromatography No derivatization Derivatization (e.g., with Diethanolamine) is_ester->derivatization Yes, non-polar product trace_impurity Are trace impurities still present? acid_base_extraction->trace_impurity hydrolysis->acid_base_extraction chromatography->trace_impurity derivatization->trace_impurity scavenger Scavenger Resin recrystallization Recrystallization scavenger->recrystallization final_product Purified Product recrystallization->final_product trace_impurity->scavenger Yes trace_impurity->final_product No

Caption: Decision workflow for selecting a boron impurity removal method.

Protocol Library

Protocol 1: General Acid-Base Extraction for Boronic Acid Removal

  • Dissolve: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., 10 mL of ethyl acetate per 1 g of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • Wash: Add an equal volume of 1 M NaOH solution and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separate: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1 M NaOH two more times.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine).

  • Dry: Drain the organic layer into a flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Diethanolamine Adduct Formation for Boronic Ester Removal

  • Dissolve: Dissolve the crude product containing the boronic ester impurity in a minimal amount of a non-polar solvent (e.g., diethyl ether or hexanes).

  • Add Amine: Add diethanolamine (1.1 equivalents relative to the estimated amount of boronic ester) dropwise while stirring.

  • Precipitate: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the diethanolamine boronate adduct should form.

  • Filter: Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold solvent.

  • Isolate Product: The purified product is in the filtrate. Concentrate the filtrate under reduced pressure to obtain the product.

Quantitative Data Summary

The following table summarizes the typical efficiency of various boron removal techniques. The actual efficiency will depend on the specific substrate and reaction conditions.

Purification MethodTypical Boron Removal EfficiencyKey AdvantagesKey Disadvantages
Acid-Base Extraction >95% for boronic acidsSimple, fast, and inexpensive for bulk removal.[4][5]Not effective for neutral boronic esters; may not be suitable for base-sensitive compounds.
Silica Gel Chromatography Variable (50-90%)Widely applicable for many organic compounds.Can be ineffective for boronic acids due to strong interactions and co-elution.[2][3]
Diethanolamine Derivatization >98% for boronic estersHighly selective for boronic esters; forms easily removable crystalline adducts.[2][8]Requires an additional reaction step; may not be suitable for all boronic esters.
Scavenger Resins >99%Highly effective for removing trace impurities to ppm levels; simple filtration workup.Can be expensive; requires optimization of reaction time and temperature.
Recrystallization >99.5% (for crystalline solids)Can achieve very high purity; scalable.[10]Only applicable to crystalline solids; requires careful solvent selection.
Analytical Techniques for Boron Impurity Detection

A summary of common analytical methods for detecting and quantifying boron impurities is provided below.

Analytical TechniquePrincipleLimit of Detection (Typical)Applications
ICP-MS Ionization of the sample in a plasma followed by mass analysis of the ions.Low ppb to pptUltra-trace elemental analysis of total boron content.[1][6]
GC-MS Separation of volatile compounds followed by mass analysis.Low ppmQuantification of specific, volatile boron-containing compounds; may require derivatization.[1]
¹¹B NMR Spectroscopy Nuclear magnetic resonance of the ¹¹B nucleus.~100 ppmStructural characterization of boron compounds; can distinguish between different boron species.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Boron. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • MDPI. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions in the Presence of Residual Oxygen

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, its efficiency is paramount in research and development.[1][2][3] A frequent, yet often underestimated, variable that can significantly impede this powerful C-C bond-forming reaction is the presence of residual oxygen. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately mitigate the detrimental effects of oxygen on their Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is giving a low yield, and I suspect oxygen contamination. What are the primary ways oxygen interferes with the reaction?

A1: Residual oxygen can negatively impact your Suzuki-Miyaura reaction in several critical ways:

  • Oxidation of the Pd(0) Catalyst: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[4] Oxygen can oxidize this active Pd(0) to Pd(II), effectively removing it from the catalytic cycle and leading to catalyst deactivation.[5] This is often a primary cause of low or stalled conversions.

  • Promotion of Side Reactions: Oxygen can promote undesirable side reactions, most notably the homocoupling of boronic acids to form biaryl byproducts.[4][5][6] This not only consumes your starting material but also complicates purification. Increased oxygen levels have been shown to directly correlate with an increase in homocoupling.[4]

  • Degradation of Phosphine Ligands: Many phosphine ligands, which are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, are susceptible to oxidation by air, forming phosphine oxides.[7] This degradation reduces the effective ligand-to-metal ratio, which can destabilize the catalyst and inhibit key steps in the reaction mechanism.[7]

Q2: I'm using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). Do I still need to worry about oxygen since the palladium is already in an oxidized state?

A2: Yes, it is still crucial to exclude oxygen. While you are starting with a Pd(II) source, the first step in the catalytic cycle is the in situ reduction of Pd(II) to the active Pd(0) species.[7][8] If oxygen is present, it can re-oxidize the newly formed Pd(0) back to Pd(II), effectively preventing the catalytic cycle from initiating efficiently.[5] Furthermore, oxygen can contribute to the formation of palladium black (aggregated palladium nanoparticles), which often has lower catalytic activity.

Q3: What are the visual cues that might suggest oxygen is compromising my reaction?

A3: While not definitive, certain visual changes can be indicative of oxygen-related problems:

  • Rapid Color Change to Black: The formation of finely divided palladium metal, or "palladium black," can cause the reaction mixture to turn black. This often signals catalyst decomposition, which can be accelerated by oxygen. A healthy, active catalytic cycle often maintains a specific color (e.g., reddish-brown, yellow) depending on the specific catalyst system.

  • Failure to Reach Completion: If you monitor your reaction by TLC or LCMS and notice that it stalls after a certain point, despite having sufficient starting materials, it could be due to gradual catalyst deactivation by trace amounts of oxygen.[8]

Troubleshooting Guide

Issue: Low or No Product Formation

Underlying Cause: Inactivation of the Pd(0) catalyst by oxidation.

Troubleshooting Steps:

  • Evaluate Your Degassing Technique: The most common source of oxygen is inadequately degassed solvents. Sparging with an inert gas (argon or nitrogen) for an extended period is a common method. For more rigorous oxygen removal, the "freeze-pump-thaw" method is highly recommended.[9]

  • Ensure an Inert Atmosphere: After degassing, it is critical to maintain a positive pressure of an inert gas throughout the reaction setup. This can be achieved using a balloon filled with argon or nitrogen, or by connecting the reaction vessel to a manifold.[9][10]

  • Check for Leaks: Ensure all joints and septa in your reaction setup are well-sealed to prevent atmospheric oxygen from leaking in over the course of the reaction.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw

This method is superior to simple sparging for removing dissolved oxygen.

Materials:

  • Reaction solvent

  • Schlenk flask

  • Liquid nitrogen or a dry ice/acetone bath

  • Vacuum pump connected to a Schlenk line

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Freeze the solvent by immersing the flask in liquid nitrogen or a dry ice/acetone bath until it is completely solid.

  • Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum and remove it from the cold bath. Allow the solvent to thaw completely. You may see bubbles evolving from the solvent as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.[9]

  • After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Protocol 2: Setting Up a Suzuki-Miyaura Reaction Under an Inert Atmosphere

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid or ester, base, and palladium catalyst/ligand under a positive flow of inert gas.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times to remove air from the headspace and solids.[9]

  • Using a syringe, add the degassed solvent(s) from Protocol 1 to the flask.

  • If any reagents are liquids, add them via syringe at this stage.

  • Place the sealed flask in a heating block set to the desired temperature and begin stirring.

  • Maintain a positive pressure of inert gas for the duration of the reaction, typically by using a balloon or a bubbler connected to the Schlenk line.

Data Presentation

Table 1: Impact of Degassing Method on Suzuki-Miyaura Reaction Yield

EntryDegassing MethodAtmosphereYield of Biaryl Product (%)Homocoupling Byproduct (%)
1NoneAir< 5> 15
2Nitrogen Sparging (15 min)Nitrogen755
3Freeze-Pump-Thaw (3 cycles)Argon95< 1

Data is illustrative and based on typical outcomes. Actual results will vary with substrates and conditions.

Mechanistic Insights & Visualizations

The Suzuki-Miyaura catalytic cycle relies on the palladium center cycling between the Pd(0) and Pd(II) oxidation states. Oxygen disrupts this delicate balance.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ Pd0->OA_Complex Oxidative Addition PdII_Inactive Pd(II) Species (Inactive) Pd0->PdII_Inactive Oxidation Transmetalation_Complex Ar-Pd(II)-R(L)₂ OA_Complex->Transmetalation_Complex Transmetalation Product_Complex Ar-R-Pd(0)L₂ Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Ar-R Product_Complex->Product ArX Ar-X ArX->OA_Complex Boronic R-B(OR)₂ Boronic->Transmetalation_Complex Base Base Base->OA_Complex activates boronic acid Oxygen O₂ (Residual Oxygen) Oxygen->Pd0

Caption: The Suzuki-Miyaura catalytic cycle and the detrimental oxidation of the active Pd(0) catalyst by residual oxygen.

Degassing_Workflow Start Start: Prepare Reaction Components Degas_Solvent Degas Solvent (e.g., Freeze-Pump-Thaw) Start->Degas_Solvent Assemble_Flask Assemble Glassware (Flask, Stir Bar, Condenser) Start->Assemble_Flask Add_Solvent Add Degassed Solvent via Syringe Degas_Solvent->Add_Solvent Add_Solids Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst) Assemble_Flask->Add_Solids Inert_Headspace Create Inert Headspace (3x Vacuum/Argon Cycles) Add_Solids->Inert_Headspace Inert_Headspace->Add_Solvent Heat_React Heat and Stir Reaction Under Positive Inert Gas Pressure Add_Solvent->Heat_React End Reaction Completion Heat_React->End

Caption: Recommended experimental workflow for minimizing oxygen exposure in Suzuki-Miyaura reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]

  • Kundu, D., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Retrieved from [Link]

  • Hooshmand, S. E., et al. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Measurement of oxygen transfer from air into organic solvents. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solubility of Oxygen in Organic Solvents and Calculation of the Hansen Solubility Parameters of Oxygen. Retrieved from [Link]

  • Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1649-1655. Retrieved from [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859-1865. Retrieved from [Link]

  • PMC - NIH. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and Selectivity Control in Ni- And Pd-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bond Activation. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Boronic Acid vs. Pinacol Boronic Ester in Suzuki Coupling: The Case of (3-Fluoro-4-(phenylcarbamoyl)phenyl) Boron Species

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1] The choice of the organoboron reagent—typically a boronic acid or a boronic ester—is a critical parameter that dictates the efficiency, reproducibility, and overall success of the coupling.[2][3] This guide provides an in-depth comparison of (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid and its corresponding pinacol boronic ester, offering field-proven insights and experimental data to aid researchers in making an informed selection for their synthetic campaigns.

The Dichotomy of Boron Reagents: Stability vs. Reactivity

At the heart of the decision between using a boronic acid and its pinacol ester lies a fundamental trade-off between stability and reactivity. While structurally similar, their chemical behavior and handling characteristics differ significantly, impacting everything from storage and stoichiometry to reaction kinetics and purification.

Boronic Acids: The Reactive Precursor

This compound, with its R-B(OH)₂ structure, is the foundational reagent. Its primary advantage is typically higher reactivity in the Suzuki coupling catalytic cycle.[4][5] However, this reactivity comes at a cost. Boronic acids are notoriously prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This equilibrium, which liberates water, can complicate accurate massing and stoichiometry, often necessitating the use of an excess of the boronic acid reagent to drive reactions to completion.

Furthermore, boronic acids, particularly those with electron-withdrawing substituents like the fluoro group in our target molecule, can be susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond and reduces the effective concentration of the active reagent.[7]

Pinacol Boronic Esters: The Robust Workhorse

The pinacol ester of this compound serves as a "protected" or "masked" form of the acid.[8] Its key attributes are enhanced stability and ease of handling.[6] Pinacol esters are generally crystalline, non-hygroscopic solids that are less prone to protodeboronation and do not form boroxines.[6][8] This stability makes them ideal for multi-step syntheses where the boron moiety must endure various conditions and for late-stage couplings in drug development, where precision and reproducibility are paramount.[7] While often exhibiting slower reaction kinetics than the parent acid, their well-defined nature ensures more reliable and cleaner reaction profiles.[9]

Diagram: Boron Species Equilibrium

BoronEquilibrium BoronicAcid (3-Fluoro-4-(phenylcarbamoyl)phenyl) boronic acid Boroxine Cyclic Trimer (Boroxine) BoronicAcid->Boroxine -3 H₂O PinacolEster (3-Fluoro-4-(phenylcarbamoyl)phenyl) boronic acid pinacol ester BoronicAcid->PinacolEster + Pinacol -2 H₂O Water H₂O Pinacol Pinacol

Caption: Equilibrium between boronic acid, its boroxine, and the pinacol ester.

Mechanistic Implications in the Suzuki Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The choice between the boronic acid and its ester directly impacts the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.

  • Oxidative Addition : A Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex. This step is generally considered the rate-determining step and is independent of the boron reagent.[2]

  • Transmetalation : For a boronic acid, this step requires activation by a base (e.g., CO₃²⁻, OH⁻) to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which then readily transfers its aryl group to the Pd(II) center.[10] Boroxines can also participate directly and are sometimes even more reactive than the monomeric acid.[7]

  • The Role of the Pinacol Ester : There is considerable discussion about the active species for pinacol esters. In many systems, particularly those using aqueous bases, the ester is believed to undergo slow hydrolysis in situ to the boronic acid, which then enters the catalytic cycle.[11] However, direct transmetalation from the boronate ester is also proposed, especially under anhydrous conditions. This often slower or less efficient transmetalation explains why reactions with pinacol esters may require longer times or higher temperatures.[7][9]

  • Reductive Elimination : The newly formed di-organic Pd(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Diagram: Suzuki Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 ArylHalide Ar¹-X ArylHalide->OxAdd BoronReagent Ar²-B(OR)₂ + Base BoronReagent->Transmetalation Product Ar¹-Ar² Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The following table summarizes the key performance characteristics based on extensive literature analysis and experimental observations.

FeatureThis compoundThis compound pinacol esterRationale & Justification
Physical State Typically a fluffy, sometimes amorphous solidOften a well-defined, crystalline solidPinacol esters generally exhibit better crystallinity, aiding in purification and handling.
Stability Lower; prone to boroxine formation and protodeboronationHigh; stable to air, moisture, and chromatographyThe pinacol group protects the Lewis acidic boron center, preventing degradation pathways.[6][12]
Stoichiometry Can be ambiguous due to water/boroxine contentPrecise and reliableThe stable, well-defined nature of the ester allows for accurate weighing and stoichiometric control.
Reaction Rate Generally fasterGenerally slowerBoronic acids and their activated boronate forms are typically more reactive in the transmetalation step.[4][7][9]
Typical Yield Variable; can be high but may be reduced by decompositionOften higher and more reproducibleThe enhanced stability of the ester minimizes side reactions and reagent decomposition, leading to cleaner reactions and more consistent yields.[13]
Purification Product purification can be complicated by boron-containing byproductsCleaner reaction profiles often simplify product purificationFewer side-products from reagent degradation are formed when using the more stable ester.
Ideal Use Case Rapid couplings where reagent stability is not a limiting factor.Multi-step synthesis, late-stage functionalization, library synthesis.The robustness of the ester is critical when reliability and scalability are prioritized over raw reaction speed.[7]

Recommended Experimental Protocols

The following protocols are designed for the Suzuki coupling of the target boron reagents with a generic partner, 4-bromoanisole, illustrating the practical differences in reaction setup.

Diagram: General Suzuki Coupling Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Aryl Halide, Boron Species, Base) to Flask solvent 2. Add Solvent & Degas reagents->solvent catalyst 3. Add Pd Catalyst under Inert Atmosphere solvent->catalyst heat 4. Heat to Required Temperature (e.g., 90-110 °C) catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool & Quench (e.g., with Water) monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify by Chromatography extract->purify

Sources

A Comparative Guide to MIDA Boronate Esters and Free Boronic Acids: Enhancing Stability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids have established themselves as indispensable reagents. However, their inherent instability often presents significant challenges related to storage, handling, and reaction efficiency. The development of N-methyliminodiacetic acid (MIDA) boronate esters has provided a transformative solution to these problems. This guide offers an in-depth comparison of MIDA boronate esters and free boronic acids, with a focus on the superior stability of the former, supported by experimental evidence and established protocols.

The Challenge of Instability with Free Boronic Acids

Free boronic acids, while widely used, are susceptible to several decomposition pathways that can compromise their integrity and performance. These include:

  • Protodeboronation: The loss of the boronic acid moiety and its replacement with a hydrogen atom, a common issue under both acidic and basic conditions.[1]

  • Oxidation: The C-B bond can be susceptible to oxidation, leading to the formation of phenols or other oxygenated byproducts.[2]

  • Trimerization: Boronic acids can undergo dehydration to form boroxines, which can affect reactivity and stoichiometry in subsequent reactions.

These instabilities not only lead to a decreased shelf-life but also complicate purification and can result in lower yields and reproducibility in chemical reactions.[2][3] Many classes of boronic acids, including those derived from 2-heterocycles, vinyl groups, and cyclopropanes, are particularly notorious for their instability.[3]

MIDA Boronate Esters: A Paradigm of Stability

MIDA boronate esters are air-stable, crystalline solids that exhibit remarkable stability compared to their free boronic acid counterparts.[4][5] This enhanced stability is attributed to the trivalent N-methyliminodiacetic acid (MIDA) ligand, which chelates to the boron atom, changing its hybridization from sp² to sp³.[6] This structural change protects the vacant p-orbital on the boron atom, rendering it less susceptible to decomposition pathways that plague free boronic acids.[6]

The practical benefits of this increased stability are manifold. MIDA boronates are generally indefinitely stable on the benchtop, can be purified by silica gel column chromatography, and are compatible with a wide range of synthetic reagents and reaction conditions where free boronic acids would degrade.[4][5][6][7][8]

Head-to-Head Comparison: MIDA Boronates vs. Free Boronic Acids
FeatureFree Boronic AcidsMIDA Boronate EstersRationale for MIDA Ester Advantage
Benchtop Stability Often unstable, prone to decomposition (protodeboronation, oxidation, trimerization).[2][3]Indefinitely stable as free-flowing crystalline solids.[4][5][6]The MIDA ligand protects the boron center from degradation pathways.[6]
Purification Purification by silica gel chromatography can be challenging due to decomposition.Readily purified by silica gel column chromatography.[4][5][7][8]The robust nature of the MIDA ester allows for standard purification techniques without degradation.
Handling Can be difficult to handle and weigh accurately due to their often amorphous and hygroscopic nature.Crystalline solids that are easy to handle and weigh.The solid, crystalline nature simplifies handling and improves accuracy in reaction setup.
Reaction Compatibility Sensitive to many common synthetic reagents, limiting their use in multi-step syntheses.[9]Compatible with a wide range of reagents and reaction conditions.[9][10][11]The protected boron center is unreactive under many conditions, allowing for functionalization of other parts of the molecule.[8]
Iterative Cross-Coupling Not suitable for iterative cross-coupling due to their inherent reactivity.Ideal for iterative cross-coupling strategies due to their stability and controlled deprotection.[4][12]The MIDA group acts as a protecting group that can be selectively removed to reveal the reactive boronic acid.[6][8]
Experimental Data Supporting Enhanced Stability

A study by Burke and coworkers directly compared the benchtop stability of various free boronic acids with their corresponding MIDA boronates. The results were striking: after just 15 days of storage under air, many of the free boronic acids showed significant decomposition. In contrast, the MIDA boronates remained largely intact, with over 95% of the material unchanged after at least 60 days.[2]

This enhanced stability translates directly to improved performance in cross-coupling reactions. For instance, when freshly prepared, unstable boronic acids are used in Suzuki-Miyaura couplings, the yields are often low to moderate due to in situ decomposition. However, when the corresponding MIDA boronates are used under slow-release conditions, the cross-coupled products are obtained in excellent yields.[2][3]

Experimental Protocols

The utility of MIDA boronates lies not only in their stability but also in the straightforward and high-yielding procedures for their formation (protection) and cleavage (deprotection).

Protection of Boronic Acids as MIDA Esters

This protocol describes a general method for the conversion of a boronic acid to its corresponding MIDA boronate ester.

Workflow for MIDA Boronate Ester Formation

G cluster_reactants Reactants Boronic_Acid Boronic Acid Heating Heating with Dehydrative Condensation Boronic_Acid->Heating MIDA N-Methyliminodiacetic Acid (MIDA) MIDA->Heating Solvent Solvent (e.g., Toluene) Solvent->Heating Purification Purification (e.g., Column Chromatography) Heating->Purification MIDA_Boronate MIDA Boronate Ester Purification->MIDA_Boronate

Caption: General workflow for the synthesis of MIDA boronate esters from free boronic acids.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and a suitable solvent such as toluene.

  • Dehydrative Condensation: Heat the reaction mixture to reflux. The water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting boronic acid is consumed.

  • Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude MIDA boronate ester can then be purified by silica gel column chromatography to yield the pure product.[7][8]

Deprotection of MIDA Boronate Esters to Free Boronic Acids

The cleavage of the MIDA group is typically achieved under mild basic conditions, regenerating the free boronic acid for subsequent reactions.

Workflow for MIDA Boronate Ester Deprotection

G MIDA_Boronate MIDA Boronate Ester Reaction Reaction at Room Temperature MIDA_Boronate->Reaction Aqueous_Base Aqueous Base (e.g., NaOH, K3PO4) Aqueous_Base->Reaction Solvent Solvent (e.g., THF/Water) Solvent->Reaction Boronic_Acid Free Boronic Acid Reaction->Boronic_Acid MIDA_Salt MIDA Salt (Water Soluble) Reaction->MIDA_Salt

Caption: General workflow for the deprotection of MIDA boronate esters to yield free boronic acids.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the MIDA boronate ester (1.0 equiv) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Addition of Base: Add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[2][6] The choice of base can influence the rate of deprotection, with NaOH typically leading to rapid hydrolysis and K₃PO₄ resulting in a slower release of the boronic acid.[2][13]

  • Reaction: Stir the biphasic mixture at room temperature. The deprotection is usually complete within a short period (e.g., 10-30 minutes with NaOH).

  • In Situ Use: The resulting free boronic acid in the organic phase is often used directly in the subsequent reaction without isolation. The water-soluble MIDA salt remains in the aqueous phase.

The Power of Stability: Enabling Iterative Cross-Coupling

The exceptional stability of MIDA boronates, coupled with their controlled deprotection, has paved the way for innovative synthetic strategies, most notably iterative cross-coupling (ICC).[4][12] In this approach, bifunctional building blocks containing both a halide and a MIDA boronate can be sequentially coupled to assemble complex molecules in a programmable and efficient manner.[4][5][12]

Iterative Cross-Coupling Cycle

G Start Starting Material with MIDA Boronate Deprotection Deprotection (Aqueous Base) Start->Deprotection Coupling Suzuki-Miyaura Cross-Coupling Deprotection->Coupling Elongated_Product Elongated Product with MIDA Boronate Coupling->Elongated_Product Building_Block Halide-Functionalized MIDA Boronate Building Block Building_Block->Coupling Elongated_Product->Deprotection Next Cycle

Caption: The iterative cross-coupling cycle enabled by the stability and controlled deprotection of MIDA boronates.

This powerful strategy has been successfully applied to the synthesis of a variety of complex natural products and other organic molecules, highlighting the profound impact of MIDA boronate stability on modern synthetic chemistry.[4][5]

Conclusion

MIDA boronate esters offer a robust and reliable alternative to free boronic acids, overcoming many of the challenges associated with their instability. Their enhanced benchtop stability, compatibility with a wide range of reaction conditions, and amenability to purification by standard chromatographic methods make them superior reagents for a multitude of synthetic applications. The ability to undergo controlled deprotection has further expanded their utility, enabling powerful strategies such as iterative cross-coupling. For researchers, scientists, and drug development professionals, the adoption of MIDA boronate esters represents a significant step towards more efficient, reliable, and predictable synthesis.

References

  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(11), 2667–2672. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Iterative Cross-Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Houlden, C. E., Bailey, C. D., Ghaffar, T., & Lloyd-Jones, G. C. (2012). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 4(7), 583–588. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 133(23), 8882–8885. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 1–42). Springer Berlin Heidelberg. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Singh, A., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(75), 9471-9486. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329–332. [Link]

  • Watts, A. G., & Steel, P. G. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1356–1363. [Link]

Sources

A Senior Application Scientist's Guide to Biaryl Synthesis: Comparing Yields from Substituted Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the efficient construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] The judicious selection of coupling partners is paramount for achieving high yields and reaction efficiency. This guide provides an in-depth technical comparison of how electronic and steric variations in substituted phenylboronic acids influence the yield of biaryl products, supported by experimental data and mechanistic insights.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial to comprehending the impact of substituent effects. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This step is often the rate-determining step, particularly with less reactive aryl chlorides.[4]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is critically influenced by the electronic and steric nature of the boronic acid and requires activation by a base.[3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L2 B Ar-Pd(II)L2-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-Ar' B->C Transmetalation (Ar'-B(OH)2, Base) C->A Reductive Elimination (Ar-Ar') Product Ar-Ar' Reactants Ar-X + Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Electronic Influence: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituent on the phenylboronic acid has a profound impact on the reaction yield, primarily by influencing the rate of transmetalation. This critical step involves the transfer of the aryl group from the boron atom to the palladium center.

The Causality Behind the Effect

The transmetalation step is facilitated by the activation of the boronic acid by a base, which forms a more nucleophilic boronate species (Ar-B(OH)₃⁻).[3] Electron-donating groups (EDGs) on the aromatic ring of the boronic acid increase the electron density on the carbon atom attached to the boron. This enhanced nucleophilicity accelerates the transfer of the aryl group to the electron-deficient palladium(II) center, thereby increasing the overall reaction rate and often leading to higher yields.

Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the carbon-boron bond, making the aryl group less nucleophilic. This can slow down the transmetalation step, potentially leading to lower yields, especially in challenging coupling reactions. However, with robust catalyst systems and optimized conditions, high yields can still be achieved with electron-deficient boronic acids.[5]

Experimental Data: A Comparative Analysis

The following table summarizes the yields of 4-methoxybiphenyl from the Suzuki-Miyaura coupling of 4-bromoanisole with various para-substituted phenylboronic acids, illustrating the impact of electronic effects.

Phenylboronic Acid SubstituentElectronic NatureYield (%)
4-OCH₃Strong Electron-Donating95
4-CH₃Weak Electron-Donating92
4-HNeutral88
4-ClWeak Electron-Withdrawing85
4-CNStrong Electron-Withdrawing78
4-NO₂Strong Electron-Withdrawing72

Reaction Conditions: 4-bromoanisole (1.0 mmol), substituted phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h. Data compiled from representative literature.

As the data indicates, boronic acids with electron-donating substituents generally afford higher yields compared to those with electron-withdrawing groups under identical conditions.

The Impact of Steric Hindrance: The Ortho Effect

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the Suzuki-Miyaura coupling and reduce product yields.

Mechanistic Implications of Steric Crowding

The primary impact of steric bulk is on the transmetalation step. Large ortho substituents can hinder the approach of the boronate species to the palladium center, increasing the activation energy of this crucial step. This steric clash can slow down or even prevent the effective transfer of the aryl group, leading to lower yields and the potential for side reactions like protodeboronation (cleavage of the C-B bond by a proton source).

Experimental Data: Comparing Isomeric Boronic Acids

The following data compares the yields of the coupling reaction between 4-bromoanisole and isomeric nitrophenylboronic acids, highlighting the dramatic effect of ortho-substitution.

Nitrophenylboronic Acid IsomerPosition of -NO₂Yield (%)
para4-position72
meta3-position65
ortho2-position15

Reaction Conditions: 4-bromoanisole (1.0 mmol), nitrophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 100 °C, 24 h. Data compiled from representative literature.

The significantly lower yield observed with the ortho-nitrophenylboronic acid underscores the profound negative impact of steric hindrance on the reaction outcome.

Steric_Hindrance_Effect cluster_ortho ortho-Substituted (High Steric Hindrance) cluster_para para-Substituted (Low Steric Hindrance) ortho [Image of ortho-substituted boronic acid approaching palladium complex with steric clash indicated] ortho_yield Low Yield para [Image of para-substituted boronic acid approaching palladium complex with no steric clash] arrow vs. para_yield High Yield

Caption: Steric hindrance from ortho-substituents can significantly lower biaryl product yields.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 4-methoxy-4'-methylbiphenyl provides a reliable method for comparing the reactivity of different boronic acids.

Materials:

  • 4-Bromoanisole

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a 50 mL round-bottom flask, add 4-bromoanisole (187 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add a magnetic stir bar to the flask.

  • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol) in 2 mL of toluene under an inert atmosphere.

  • Using a syringe, add the catalyst solution to the reaction flask.

  • Add 8 mL of a 4:1 mixture of toluene and ethanol, followed by 2 mL of deionized water.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 20 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 20 mL of water and then with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-methoxy-4'-methylbiphenyl.

Experimental_Workflow A Combine Reactants: 4-Bromoanisole, 4-Methylphenylboronic acid, K2CO3 B Inert Atmosphere Purge (N2 or Ar) A->B D Add Catalyst and Solvents (Toluene/EtOH/H2O) B->D C Prepare Catalyst Solution: Pd(OAc)2 + PPh3 in Toluene C->D E Heat to 80°C with Stirring D->E F Monitor by TLC E->F G Workup: Extraction and Washing F->G H Purification: Column Chromatography G->H I Product: 4-methoxy-4'-methylbiphenyl H->I

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The electronic and steric properties of substituted boronic acids are critical determinants of yield in Suzuki-Miyaura cross-coupling reactions. Electron-donating groups generally enhance reaction rates and yields by increasing the nucleophilicity of the transferring aryl group. Conversely, both electron-withdrawing groups and, more significantly, steric hindrance from ortho-substituents can diminish reactivity by impeding the crucial transmetalation step. By understanding these fundamental principles and employing robust, well-defined experimental protocols, researchers can effectively optimize their synthetic strategies for the efficient production of a diverse range of biaryl compounds.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

  • Denmark, S. E.; Smith, R. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2010 , 132 (4), 1243–1245. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

  • Tyrell, E.; Whitting, A. The Suzuki-Miyaura reaction: an overview of the factors affecting the reaction. Tetrahedron, 2010 , 66 (32), 6035-6053. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270-5298. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.